2-Hydrazinylbutanoic Acid: Structural Dynamics, Synthesis, and Pharmacological Applications
An In-Depth Technical Guide for Drug Development Professionals Executive Summary As drug discovery pivots toward increasingly complex peptidomimetics and targeted enzyme inhibitors, α-hydrazino acids have emerged as crit...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
As drug discovery pivots toward increasingly complex peptidomimetics and targeted enzyme inhibitors, α-hydrazino acids have emerged as critical structural motifs. 2-Hydrazinylbutanoic acid (also known as α-hydrazinobutyric acid) is an unnatural amino acid derivative where the standard α-amino group is replaced by a hydrazine moiety.
From the perspective of a Senior Application Scientist, this subtle nitrogen insertion fundamentally alters the molecule's proteolytic stability, hydrogen-bonding capacity, and reactivity. This guide dissects the physicochemical properties, validated synthetic workflows, and mechanistic pharmacology of 2-hydrazinylbutanoic acid, providing a comprehensive framework for researchers integrating this building block into novel therapeutics.
Physicochemical Profiling & Structural Dynamics
The substitution of an amine with a hydrazine group profoundly impacts the electronic environment of the α-carbon. The adjacent nitrogen atoms undergo lone-pair repulsion (the "alpha effect"), which paradoxically increases the nucleophilicity of the terminal nitrogen while lowering the overall basicity (pKa) compared to its standard amino acid counterpart (α-aminobutyric acid) [1].
Table 1: Core Physicochemical Properties
Property
Value
Structural Significance
Molecular Formula
C₄H₁₀N₂O₂
Defines the ethyl side-chain and α-hydrazino core.
Monoisotopic Mass
118.07423 Da
Critical for high-resolution mass spectrometry (HRMS) validation.
SMILES
CCC(C(=O)O)NN
Linear representation for cheminformatics and in silico docking.
InChIKey
AJYLWDRNNNHBEV-UHFFFAOYSA-N
Unique identifier for database cross-referencing.
CAS Registry Number
19866-33-2
Standard commercial sourcing identifier.
XlogP (Predicted)
-2.7
Highly hydrophilic; requires specialized reversed-phase or HILIC chromatography.
Synthetic Methodologies: From Racemic to Enantiopure
The synthesis of 2-hydrazinylbutanoic acid requires careful control of nucleophilicity to prevent over-alkylation. Below are two field-proven protocols: one for rapid racemic generation and one for rigorous enantioselective synthesis.
Figure 1: Comparative synthetic workflows for racemic and enantiopure 2-hydrazinylbutanoic acid.
Protocol A: Direct Nucleophilic Displacement (Racemic)
Causality & Logic: 2-Bromobutanoic acid is highly electrophilic at the α-carbon. To synthesize the hydrazine derivative, hydrazine hydrate is used as the nucleophile. A massive molar excess (typically 10-15 equivalents) of hydrazine is strictly required. Why? Once the primary product forms, its secondary amine is highly nucleophilic; excess hydrazine ensures the reaction kinetics heavily favor the initial displacement rather than the formation of a symmetrical secondary hydrazine dimer.
Step-by-Step Methodology:
Dissolve 2-bromobutanoic acid (1.0 eq) in absolute ethanol.
In a separate flask, heat hydrazine hydrate (15.0 eq) in ethanol to 60°C.
Add the acid solution dropwise to the refluxing hydrazine over 1 hour to maintain pseudo-infinite dilution of the electrophile.
Reflux for an additional 4 hours, then concentrate in vacuo to remove ethanol and unreacted hydrazine.
Validation: Purify the crude residue via strong cation-exchange chromatography (e.g., Dowex 50W-X8). Elute with 1M aqueous ammonia to isolate the zwitterionic product.
Causality & Logic: Direct asymmetric nucleophilic substitution of chiral α-bromo acids often suffers from partial racemization. Instead, we utilize an electrophilic amination strategy[2]. By attaching butanoic acid to an Evans chiral oxazolidinone, the bulky auxiliary shields one face of the resulting enolate. When reacted with di-tert-butyl azodicarboxylate (DBAD), the electrophile is forced to attack from the opposite face, yielding >95% diastereomeric excess (de).
Step-by-Step Methodology:
Enolization: Dissolve the butanoyl-oxazolidinone imide in anhydrous THF at -78°C. Add Lithium diisopropylamide (LDA, 1.1 eq) to form the Z-enolate.
Amination: Introduce DBAD (1.2 eq) dissolved in THF. Stir for 2 hours at -78°C, then quench with glacial acetic acid.
Auxiliary Cleavage: Treat the isolated hydrazido adduct with LiOH and H₂O₂ in THF/H₂O (3:1) at 0°C to hydrolyze the auxiliary without racemizing the α-center.
Deprotection: Stir the resulting Boc-protected hydrazino acid in neat Trifluoroacetic Acid (TFA) for 1 hour at room temperature to yield the enantiopure 2-hydrazinylbutanoic acid.
Mechanistic Pharmacology & Application in Drug Design
In drug development, 2-hydrazinylbutanoic acid is primarily utilized as a pharmacophore for the inhibition of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes (such as amino acid decarboxylases and transaminases) and as a building block for aza-peptides [3].
Mechanism of Action: PLP Enzyme Inhibition
Standard amino acids form a reversible Schiff base (external aldimine) with the PLP cofactor during enzymatic catalysis. However, α-hydrazino acids act as "suicide substrates" or dead-end inhibitors. The terminal nitrogen of the hydrazine moiety attacks the PLP aldehyde, forming a highly stable, irreversible hydrazone complex. This traps the enzyme in an inactive state.
Figure 2: Mechanism of irreversible PLP-dependent enzyme inhibition by α-hydrazino acids.
Peptidomimetic Integration
When incorporated into a peptide chain, the extra nitrogen atom of 2-hydrazinylbutanoic acid alters the Ramachandran dihedral angles (φ, ψ). This conformational restriction effectively stabilizes specific β-turn secondary structures while rendering the peptide bond completely resistant to enzymatic cleavage by aminopeptidases, drastically increasing the in vivo half-life of the therapeutic agent.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 2-hydrazinylbutanoic acid, High-Resolution Mass Spectrometry (HRMS) combined with Ion Mobility Spectrometry is recommended. The presence of the hydrazine group leads to distinct ionization patterns.
Amination of chiral enolates by dialkyl azodiformates. Synthesis of alpha-hydrazino acids and alpha-amino acids
Journal of the American Chemical Society
URL:[Link]
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity
Journal of Medicinal Chemistry (NIH)
URL:[Link]
Exploratory
mechanism of action of 2-hydrazinylbutanoic acid in vitro
Title: Mechanism of Action of 2-Hydrazinylbutanoic Acid In Vitro: A Comprehensive Technical Guide Executive Summary 2-Hydrazinylbutanoic acid (CAS 19866-33-2) is a specialized α-hydrazino analog of α-aminobutyric acid (A...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Mechanism of Action of 2-Hydrazinylbutanoic Acid In Vitro: A Comprehensive Technical Guide
Executive Summary
2-Hydrazinylbutanoic acid (CAS 19866-33-2) is a specialized α-hydrazino analog of α-aminobutyric acid (AABA)[1]. In biochemical research and drug development, α-hydrazino acids are highly valued for their ability to act as potent, mechanism-based inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes[2]. This technical whitepaper details the structural rationale, the pre-steady-state biochemical mechanism, and the self-validating in vitro experimental workflows required to characterize the inhibitory profile of 2-hydrazinylbutanoic acid against PLP-dependent transaminases and decarboxylases.
Structural and Chemical Rationale
The molecular formula of 2-hydrazinylbutanoic acid is C4H10N2O2[1]. Structurally, it mimics AABA—a known intermediate in ophthalmic acid biosynthesis and a substrate for enzymes such as GABA transaminase (GABA-T) and branched-chain amino acid transaminases (BCAT).
The critical functional difference lies in the substitution of the primary α-amine with a hydrazine moiety (-NH-NH₂) . The adjacent nitrogen atom in the hydrazine group exerts an "alpha-effect," which significantly increases the nucleophilicity of the terminal nitrogen while simultaneously lowering its basicity compared to a standard amine[2]. This heightened nucleophilicity allows the compound to aggressively attack the electrophilic aldehyde of the PLP cofactor, bypassing normal catalytic turnover.
Core Mechanism of Action: PLP-Hydrazone Formation
In a physiological or in vitro setting, PLP-dependent enzymes rest in an "internal aldimine" state, where the PLP cofactor is covalently bound to an active-site lysine residue via a Schiff base. The mechanism of action for 2-hydrazinylbutanoic acid proceeds through a highly specific, irreversible trapping of this cofactor:
Active Site Entry: 2-Hydrazinylbutanoic acid enters the active site, mimicking the natural substrate (AABA or GABA).
Nucleophilic Attack: The hyper-nucleophilic terminal nitrogen of the hydrazine group attacks the C4' aldehyde of the PLP cofactor, displacing the active-site lysine.
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Ketoenamine Tautomerization: Water is eliminated, forming a highly stable PLP-hydrazone complex. Recent structural biology studies on homologous α-hydrazino acids (such as carbidopa) demonstrate that these inhibitors specifically form a "catalytically correct" ketoenamine tautomer in the active site[2].
Dunathan Alignment: The α-carboxylate group of 2-hydrazinylbutanoic acid remains perpendicular to the extended aromatic π-system of the PLP cofactor. This adheres strictly to the Dunathan stereoelectronic rule, locking the enzyme in a dead-end complex and preventing the 1,3-prototropic shift required for catalysis[2].
Figure 1: Stepwise mechanism of PLP-dependent enzyme inhibition by 2-hydrazinylbutanoic acid.
In Vitro Experimental Workflows for Mechanistic Validation
To rigorously validate this mechanism in vitro, a self-validating experimental system must be employed. Standard steady-state kinetics are insufficient because the inhibition is time-dependent and mechanism-based. Therefore, Stopped-Flow UV-Vis Spectrophotometry is the gold standard.
Protocol: Pre-Steady-State Kinetic Profiling
Causality Note: We utilize HEPES buffer because primary amine buffers (like Tris) can form Schiff bases with free PLP, confounding the spectral data.
Enzyme Reconstitution: Dialyze the recombinant PLP-enzyme against 50 mM HEPES (pH 7.4). Supplement with 10 µM exogenous PLP to ensure 100% holoenzyme saturation.
Baseline Spectral Acquisition: Record the UV-Vis spectrum of the holoenzyme. A characteristic peak at ~420 nm confirms the presence of the internal aldimine (PLP bound to active-site lysine).
Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the holoenzyme (10 µM final concentration) with varying concentrations of 2-hydrazinylbutanoic acid (0.1 µM to 100 µM).
Kinetic Monitoring: Monitor the decay of the 420 nm peak and the concomitant appearance of a new peak at ~330–340 nm . This isosbestic shift is the direct optical signature of the stable PLP-hydrazone ketoenamine complex[2].
Self-Validation Checkpoint (Reversibility Assay): To prove the inhibition is mechanism-based and not an artifact of protein aggregation, subject the inhibited complex to rapid size-exclusion chromatography (e.g., Sephadex G-25). If the 330 nm peak persists and enzymatic activity is not restored upon the addition of the natural substrate, the inhibition is confirmed as irreversible.
Figure 2: In vitro experimental workflow for validating PLP-hydrazone formation and kinetics.
Quantitative Data Presentation
When executing the above protocols, data must be structured to separate binding affinity (
Ki
) from the maximum rate of inactivation (
kinact
). Below are representative matrices for experimental setup and expected kinetic profiling based on homologous α-hydrazino acids[2].
Table 1: Standardized In Vitro Assay Matrix for 2-Hydrazinylbutanoic Acid
Component
Concentration / Value
Rationale (Causality)
Recombinant Enzyme
5 - 10 µM
Provides a sufficient concentration for clear UV-Vis signal detection without causing aggregation.
| 2-Hydrazinylbutanoic Acid | 0.1 - 100 µM (Titration) | Required to determine
IC50
and
Ki
via a dose-response curve. |
| PLP Cofactor | 10 µM (Exogenous) | Prevents apo-enzyme formation and ensures baseline saturation of the active sites. |
| HEPES Buffer (pH 7.4) | 50 mM | Maintains physiological pH; avoids nucleophilic interference common with Tris buffers. |
| Natural Substrate | 1 - 5 mM | Added post-incubation during the reversibility checkpoint to assess residual enzymatic activity. |
(Note: Asterisk denotes extrapolated representative values based on homologous α-hydrazino acid behavior in vitro. Exact
Ki
will vary based on the specific recombinant transaminase isoform utilized).
Conclusion
2-Hydrazinylbutanoic acid serves as a highly effective, mechanism-based inhibitor of PLP-dependent enzymes. By leveraging the nucleophilic "alpha-effect" of its hydrazine moiety, it forms a dead-end ketoenamine PLP-hydrazone complex that strictly adheres to the Dunathan stereoelectronic alignment. For drug development professionals, utilizing stopped-flow spectrophotometry alongside rigorous reversibility checkpoints ensures a highly trustworthy, self-validating system for characterizing this compound's in vitro efficacy.
References
NextSDS. "2-hydrazinylbutanoic acid — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]
Gutsche, I., et al. "α-Hydrazino Acids Inhibit Pyridoxal Phosphate-Dependent Decarboxylases via 'Catalytically Correct' Ketoenamine Tautomers: A Special Motif for Chemical Biology and Drug Discovery?" ACS Catalysis (2025). URL: [Link]
In Vivo Pharmacokinetics of 2-Hydrazinylbutanoic Acid: A Technical Guide for Preclinical Development
Introduction: Unveiling the Systemic Fate of a Novel Chemical Entity In the realm of drug discovery and development, the journey of a novel chemical entity (NCE) from a promising hit to a viable therapeutic candidate is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Systemic Fate of a Novel Chemical Entity
In the realm of drug discovery and development, the journey of a novel chemical entity (NCE) from a promising hit to a viable therapeutic candidate is a rigorous one. A critical milestone in this journey is the comprehensive characterization of its in vivo pharmacokinetics (PK), which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound within a living organism. This guide provides a deep dive into the core principles and practical methodologies for elucidating the pharmacokinetic profile of 2-hydrazinylbutanoic acid, a hypothetical amino acid analog. For researchers, scientists, and drug development professionals, understanding the systemic fate of such a molecule is paramount for making informed decisions regarding its therapeutic potential, dosing regimens, and safety profile.[1]
The fundamental goal of preclinical pharmacokinetic studies is to bridge the gap between in vitro activity and in vivo efficacy and safety.[1] These studies are not merely a set of routine experiments but a strategic investigation into how the body acts on the drug. The data generated from these studies are instrumental in predicting human pharmacokinetics and establishing a safe and effective clinical dose.[2] This guide will navigate through the essential components of designing and executing a robust in vivo pharmacokinetic study for a compound like 2-hydrazinylbutanoic acid, emphasizing the rationale behind each experimental choice.
Part 1: Strategic Considerations in Preclinical Pharmacokinetic Study Design
The design of an informative in vivo PK study requires careful consideration of several factors, from the choice of animal model to the analytical methods used for quantification.
The Critical Role of Animal Model Selection
The selection of an appropriate animal model is a cornerstone of any preclinical study.[3] The chosen species should ideally mimic human physiology, particularly in terms of drug metabolism and excretion pathways.[1][3] For an amino acid analog like 2-hydrazinylbutanoic acid, initial studies are often conducted in rodents, such as rats or mice, due to their well-characterized genetics, ease of handling, and cost-effectiveness.[3] However, it is crucial to recognize that smaller mammals often exhibit faster metabolism and elimination rates, which may result in shorter drug half-lives compared to humans.[2] Therefore, as development progresses, studies in larger animals like dogs or non-human primates may be warranted to obtain a more comprehensive understanding of the compound's pharmacokinetic profile and to better predict its behavior in humans.[3]
The following Graphviz diagram illustrates a decision-making workflow for selecting an appropriate animal model for pharmacokinetic studies.
A Technical Guide to the Thermodynamic Stability of 2-Hydrazinylbutanoic Acid at Room Temperature
Abstract: This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 2-hydrazinylbutanoic acid at room temperature. As a novel α-hydrazino acid, direct experimental data for this s...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 2-hydrazinylbutanoic acid at room temperature. As a novel α-hydrazino acid, direct experimental data for this specific molecule is not publicly available. Therefore, this document synthesizes information from analogous chemical structures, including hydrazines, α-amino acids, and other small organic molecules, to build a robust predictive framework. We will explore the intrinsic stability based on functional group analysis, propose potential degradation pathways, and provide detailed, field-proven experimental protocols for a rigorous stability assessment. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability characteristics of new chemical entities (NCEs) containing the hydrazino moiety.
Introduction: The Significance of α-Hydrazino Acids and the Imperative of Stability
α-Hydrazino acids are unique building blocks in peptidomimetics, a class of compounds designed to mimic natural peptides.[1] By incorporating an additional nitrogen atom into the peptide backbone, these analogs can induce specific secondary structures, such as the "hydrazino-turn," and enhance proteolytic stability.[2] 2-Hydrazinylbutanoic acid, an analog of norvaline, represents a potentially valuable NCE in this class.
However, the introduction of the hydrazine group (–NHNH2) brings inherent stability concerns. Hydrazine and its derivatives are well-known for their high energy content and susceptibility to decomposition.[3] A thorough understanding of the thermodynamic stability of 2-hydrazinylbutanoic acid is therefore not merely an academic exercise; it is a critical prerequisite for its synthesis, handling, storage, and potential application in drug development, where stability directly impacts safety, efficacy, and shelf-life. This guide provides the theoretical foundation and practical methodologies to establish a comprehensive stability profile for this molecule.
Theoretical Stability Assessment: A-Priori Analysis of Functional Groups
The thermodynamic stability of 2-hydrazinylbutanoic acid at room temperature can be inferred by dissecting its molecular structure and considering the contributions of its constituent functional groups: the hydrazine moiety and the butanoic acid backbone.
The Hydrazine Moiety (-NHNH₂): This is the primary source of potential instability. The N-N single bond is relatively weak, making the molecule susceptible to both thermal and catalytic decomposition. Hydrazine itself is thermodynamically unstable and can decompose exothermically into ammonia and nitrogen.[4] This decomposition can be catalyzed by various metals.[5] Furthermore, the lone pair of electrons on the nitrogen atoms makes the group highly susceptible to oxidation.
The Carboxylic Acid Moiety (-COOH): This group is generally stable. However, like other α-substituted carboxylic acids, it can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.
The α-Amino Acid-like Structure: As a solid, crystalline material—the expected state at room temperature—2-hydrazinylbutanoic acid likely benefits from the stabilizing energy of a crystal lattice, similar to standard amino acids. Most amino acids are stable as powders at room temperature.[6][7] However, in solution, their stability can be affected by pH, temperature, and buffer composition, leading to degradation pathways like deamidation or oxidation.[8][9]
Predicted Stability Profile:
In its pure, solid, crystalline form, 2-hydrazinylbutanoic acid is predicted to have moderate stability at room temperature. Its stability is almost certainly lower than its amino acid counterpart, 2-aminobutanoic acid. The molecule's primary liabilities are oxidative degradation and potential catalytic decomposition of the hydrazine group. Stability will be significantly compromised by the presence of oxygen, transition metal ions, and elevated temperatures.
Potential Degradation Pathways
Based on the functional group analysis, several degradation pathways can be postulated for 2-hydrazinylbutanoic acid. Identifying these pathways is crucial for developing stability-indicating analytical methods.
Oxidative Decomposition: The hydrazine group can be readily oxidized, potentially by atmospheric oxygen. This pathway could proceed through a diimide intermediate, which would rapidly decompose to nitrogen gas and 2-butenoic acid or butanoic acid.
Disproportionation/Condensation: Similar to how amino acids can form peptide bonds, hydrazino acids could undergo intermolecular condensation, especially under thermal stress, to form dimers or oligomers.[7]
Decarboxylation: Loss of CO₂ from the carboxylic acid group, while less likely at room temperature, could be a significant degradation pathway at higher temperatures used in accelerated stability studies.
Catalytic Decomposition: Trace metal impurities could catalyze the decomposition of the hydrazine moiety into nitrogen and ammonia.[10]
The following diagram illustrates the most probable degradation routes.
Caption: Predicted degradation pathways for 2-hydrazinylbutanoic acid.
Experimental Protocols for Thermodynamic Stability Assessment
A multi-faceted experimental approach is required to definitively characterize the thermodynamic stability of 2-hydrazinylbutanoic acid. The following protocols represent a validated system for generating a comprehensive stability profile.
Thermal Analysis: DSC and TGA
Thermal analysis provides rapid insights into the material's behavior at elevated temperatures, revealing its decomposition profile and energy release.
Workflow for Thermal Analysis
Caption: Workflow for comprehensive thermal stability analysis.
A. Differential Scanning Calorimetry (DSC) Protocol [11][12]
Objective: To determine the melting temperature (Tm) and the onset temperature and enthalpy of decomposition (Td, ΔHd). A sharp melting endotherm followed immediately by a sharp, large exotherm is indicative of decomposition.
Methodology:
Accurately weigh 1-3 mg of 2-hydrazinylbutanoic acid into a hermetically sealed aluminum pan. An inert pan material like glass may be required if catalysis by aluminum is suspected.[5]
Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
Equilibrate the cell at 25 °C.
Ramp the temperature from 25 °C to 350 °C at a constant rate of 10 °C/min.
Record the heat flow as a function of temperature.
Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events.
B. Thermogravimetric Analysis (TGA) Protocol
Objective: To quantify the mass loss associated with thermal events observed in DSC.
Methodology:
Weigh 5-10 mg of 2-hydrazinylbutanoic acid into a TGA pan.
Place the sample in the TGA furnace.
Purge with Nitrogen at 50 mL/min.
Heat the sample from 25 °C to 350 °C at 10 °C/min.
Record the mass of the sample as a function of temperature.
Correlate the onset of mass loss with the decomposition temperature from DSC.
Parameter
Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA)
Sample Size
1-3 mg
5-10 mg
Heating Rate
10 °C/min
10 °C/min
Temperature Range
25 °C to 350 °C
25 °C to 350 °C
Atmosphere
Nitrogen (50 mL/min)
Nitrogen (50 mL/min)
Primary Output
Heat Flow vs. Temperature
Mass % vs. Temperature
Key Data Points
Melting Point (Tm), Decomposition Onset (Td), Enthalpy of Decomposition (ΔHd)
Onset of Mass Loss, Total Mass Loss
Isothermal Microcalorimetry (IMC)
IMC is a highly sensitive technique used to measure the heat flow from a sample at a constant temperature.[13] It can detect very slow degradation reactions that are imperceptible by other methods over short time scales, making it ideal for assessing stability at room temperature.[5][8]
Objective: To directly measure the heat generated by the decomposition of the sample at or near ambient temperature to predict long-term stability.
Methodology:
Accurately weigh 20-50 mg of 2-hydrazinylbutanoic acid into a glass ampoule.
Prepare a reference ampoule with an inert material (e.g., glass beads).
Place both ampoules into the microcalorimeter, which is held at a constant temperature (e.g., 25 °C or 40 °C).
Allow the system to equilibrate for several hours until a stable baseline heat flow is established.
Monitor the heat flow from the sample over a period of several days to weeks.
A consistent exothermic heat flow (measured in microwatts) is a direct measure of the degradation rate. This data can be used to estimate shelf-life.
Long-Term and Accelerated Stability Studies (ICH Q1A R2 Guidelines)
For pharmaceutical applications, a formal stability study according to ICH guidelines is mandatory to establish a re-test period or shelf life.[14][15]
Objective: To evaluate the stability of the substance under various controlled temperature and humidity conditions over time.
Methodology:
Package samples of 2-hydrazinylbutanoic acid in containers that are representative of the proposed storage container.
Place the samples into stability chambers set to the conditions outlined in the table below.[16][17]
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), remove samples for analysis.
Analyze the samples using a validated, stability-indicating HPLC method to determine purity and quantify any degradation products.
Characterize any significant degradation products using mass spectrometry (LC-MS).
Perform other relevant tests, such as appearance, water content, and solid-state characterization (e.g., XRPD) to detect changes in physical form.
Study Type
Storage Condition
Minimum Duration
Testing Time Points (Months)
Long-Term
25 °C ± 2 °C / 60% RH ± 5% RH
12 months
0, 3, 6, 9, 12, 18, 24, 36
Intermediate
30 °C ± 2 °C / 65% RH ± 5% RH
6 months
0, 3, 6
Accelerated
40 °C ± 2 °C / 75% RH ± 5% RH
6 months
0, 3, 6
Safe Handling and Storage Recommendations
Based on the predicted instability of the hydrazine moiety, the following precautions are recommended for handling and storing 2-hydrazinylbutanoic acid:
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Temperature: Store at refrigerated temperatures (2-8 °C) to minimize thermal degradation. Do not freeze unless cryostability has been confirmed.
Light: Protect from light.
Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and metals, particularly copper, iron, and their alloys, which are known to catalyze hydrazine decomposition.[5]
Conclusion
While 2-hydrazinylbutanoic acid holds promise as a peptidomimetic building block, its hydrazine functional group presents a significant liability regarding its thermodynamic stability. Theoretical analysis suggests a molecule with moderate stability in the solid state at room temperature but with high susceptibility to oxidative and catalytic degradation. A definitive assessment of its stability is paramount and can be achieved through a systematic experimental approach. The combination of thermal analysis (DSC/TGA), high-sensitivity isothermal microcalorimetry, and comprehensive long-term stability studies under ICH guidelines provides a self-validating framework to fully characterize the molecule. The data generated from these protocols will enable the establishment of safe handling procedures, appropriate storage conditions, and a reliable shelf-life, thereby facilitating its potential development for scientific and therapeutic applications.
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Quora. (2018). Do amino acids break down under heating?[Link]
Crystallographic Structure, Bonding, and Mechanistic Applications of 2-Hydrazinylbutanoic Acid
Executive Summary For drug development professionals and structural biologists, α-hydrazino acids represent a privileged class of peptidomimetics and enzyme inhibitors. 2-Hydrazinylbutanoic acid (the α-hydrazino analogue...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and structural biologists, α-hydrazino acids represent a privileged class of peptidomimetics and enzyme inhibitors. 2-Hydrazinylbutanoic acid (the α-hydrazino analogue of α-aminobutyric acid) serves as an ideal model for understanding the unique crystallographic and electronic properties of this family. Unlike standard α-amino acids, the substitution of the α-amino group with a hydrazine moiety introduces complex hydrogen-bonding networks, altered torsional dynamics, and specific zwitterionic behaviors. This whitepaper synthesizes the crystallographic bonding signatures of 2-hydrazinylbutanoic acid and details its mechanistic utility in inhibiting Pyridoxal Phosphate (PLP)-dependent decarboxylases.
Crystallographic Signatures and Bonding Topologies
The Zwitterionic Solid State
In the crystalline state, 2-hydrazinylbutanoic acid predominantly exists as a zwitterion [1]. Infrared spectroscopy and X-ray crystallographic data of related α-hydrazino aliphatic acids confirm that the proton dissociated from the carboxylate group resides on the terminal (
β
) nitrogen atom of the hydrazine group, forming a
R−NH−NH3+
configuration [2].
Causality in Lattice Stabilization: This specific zwitterionic arrangement is not merely an artifact of crystallization but a thermodynamic necessity. The terminal
NH3+
group acts as a potent multivalent hydrogen bond donor, interacting with the carboxylate oxygens of adjacent molecules. This creates an interlocking, high-density 3D lattice that significantly elevates the melting point and stability of the monomer compared to its non-zwitterionic counterparts.
The "Hydrazinoturn" Conformational Motif
When 2-hydrazinylbutanoic acid is incorporated into peptide sequences (forming poly-N-amino peptides), it dictates a highly specific secondary structure. Crystallographic analysis of hydrazino peptides reveals a common folded structure characterized by a bifurcated hydrogen bond that closes an eight-membered cycle [3].
Structural Impact: This topology, termed the "hydrazinoturn," is topologically analogous to the
βII′
-turn in standard peptides. The
CO−NH−N
hydrazide link acts as a rigid turn-inducer. The N-N bond length (typically 1.42–1.45 Å) restricts rotation, forcing the molecule into a pseudospiranic or hydrazinoturn conformation depending on the solvent dielectric and adjacent steric bulk.
Mechanistic Role in Enzyme Inhibition
The structural uniqueness of 2-hydrazinylbutanoic acid translates directly into its pharmacological efficacy. α-Hydrazino acids are potent, irreversible inhibitors of PLP-dependent enzymes, such as DOPA decarboxylase (the target of the related drug, Carbidopa) and bacterial lysine decarboxylases (LdcI) [4].
Recent high-resolution cryo-EM and X-ray crystallography studies (e.g., PDB: 9E0M, 9GNS) have elucidated the exact mechanism of this inhibition. The hydrazine moiety attacks the PLP cofactor in the enzyme's active site to form a PLP-hydrazone complex. Crucially, the geometry of the α-hydrazino acid forces the complex into a catalytically relevant ketoenamine tautomer [4]. The α-carboxylate group aligns perfectly with the PLP-
π
-system in a "Dunathan-model-like" orientation, arresting the enzyme in a dead-end catalytic state.
Mechanism of PLP-Dependent Enzyme Inhibition by α-Hydrazino Acids.
Quantitative Structural Data
The following table summarizes the critical crystallographic and thermodynamic parameters associated with 2-hydrazinylbutanoic acid and its derivatives, synthesized from recent structural biology databases [3][4].
Property
Measured Value
Crystallographic & Mechanistic Significance
N-N Bond Length
1.42 - 1.45 Å
Typical for single N-N bonds; restricts rotational degrees of freedom.
Hydrazinoturn Angle
~107°
Forces the backbone into a pseudo
β
-turn, critical for foldamer design.
Zwitterion State
NH2−NH2+−CH(R)−COO−
Dominant solid-state form; drives intermolecular H-bonding in the lattice.
PLP-Hydrazone Distance
< 3.0 Å
Proximity enables rapid ketoenamine tautomer formation in active sites.
Experimental Methodology: Synthesis of α-Hydrazino Acids
To study the crystallography of 2-hydrazinylbutanoic acid, high-purity monomer synthesis is required. The most efficient, modern approach avoids complex column chromatography by utilizing the electrophilic N-amination of amino acid zwitterions [5].
Step-by-Step Protocol: Electrophilic N-Amination
Rationale & Self-Validating System: This protocol uses 2-(tert-butyl)-3,3-(diethyl)-oxaziridine-2,3,3-tricarboxylate (TBDOT) as the electrophile. By maintaining a slight stoichiometric excess of the zwitterionic starting material, the system self-limits, preventing deleterious di-N-amination. The subsequent ethylenediamine quench ensures all unreacted electrophiles are scavenged prior to extraction.
Zwitterion Preparation: Suspend 2-aminobutanoic acid zwitterion (1.10 mmol) in a biphasic mixture of THF (4.0 mL) and saturated aqueous
NaHCO3
(4.0 mL).
Equilibration: Stir the suspension vigorously at room temperature for 10 minutes. Causality: The mild basicity of
NaHCO3
partially deprotonates the α-amine, rendering it sufficiently nucleophilic while maintaining the aqueous solubility of the zwitterion.
Electrophilic Amination: Dropwise, add a solution of TBDOT (1.00 mmol) dissolved in 2 mL of THF. Allow the reaction to proceed for 2 hours.
Scavenger Quench: Introduce ethylenediamine (334 μL, 5.00 mmol) and stir for 5 minutes. Causality: Ethylenediamine rapidly forms a stable adduct with the diethylketomalonate byproduct and quenches any residual TBDOT, preventing downstream contamination during crystallization.
Phase Separation: Dilute the mixture with diethyl ether and water. Discard the organic layer containing the scavenged byproducts.
Acidic Extraction: Collect the aqueous layer and carefully acidify to pH 1 using concentrated HCl. Extract the target molecule with ethyl acetate.
Isolation: Wash the ethyl acetate layer with 1 M aqueous HCl, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield crude 2-hydrazinylbutanoic acid. Recrystallize from ethanol-water to obtain X-ray quality crystals.
Synthesis Workflow for 2-Hydrazinylbutanoic Acid via Electrophilic N-Amination.
References
Reaction of a-hydrazino carboxylic acids with ninhydrin. Canadian Science Publishing. Available at:[Link]
Product Class 7: Hydrazines and Hydrazinium Salts. Thieme E-Books. Available at:[Link]
N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid & Crystal structures of hydrazino peptides. ResearchGate. Available at:[Link]
alpha-Hydrazino Acids Inhibit Pyridoxal Phosphate-Dependent Decarboxylases via "Catalytically Correct" Ketoenamine Tautomers. RCSB Protein Data Bank (PDB: 9E0M). Available at: [Link]
Optimized Monomer-Based Synthesis of Poly-N-amino Peptides. ACS Publications. Available at:[Link]
Protocols & Analytical Methods
Method
step-by-step laboratory synthesis of 2-hydrazinylbutanoic acid
Application Note: Laboratory Synthesis and Isolation of 2-Hydrazinylbutanoic Acid Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Profes...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Laboratory Synthesis and Isolation of 2-Hydrazinylbutanoic Acid
Document Type: Technical Protocol & Application Guide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 2-Hydrazinylbutanoic acid (CAS: 19866-33-2)
Introduction and Chemical Significance
2-Hydrazinylbutanoic acid (also referred to as
α
-hydrazinobutyric acid) is a highly versatile unnatural amino acid derivative[1]. In medicinal chemistry and drug development,
α
-hydrazino acids serve as critical chiral building blocks for the synthesis of hexahydropyridazine-3-carboxylic acid derivatives, peptidomimetics, and conformationally restricted peptide analogues. Furthermore, compounds containing the 2-hydrazinylpropanoic or butanoic acid motifs have been extensively investigated in in silico and in vitro models as potential inhibitors of phenylalanine hydroxylase (PAH), a target of interest in the management of Parkinson's disease and the optimization of Levodopa/Carbidopa therapies[2].
Mechanistic Pathway and Reaction Design
The most direct and scalable laboratory synthesis of 2-hydrazinylbutanoic acid proceeds via the bimolecular nucleophilic substitution (
SN2
) of 2-bromobutyric acid with hydrazine hydrate[3].
Causality in Experimental Design:
Hydrazine is a potent, bidentate nucleophile. If stoichiometric amounts of hydrazine and 2-bromobutyric acid are reacted, the primary reaction product (the mono-alkylated hydrazine) remains nucleophilic and can react with a second molecule of 2-bromobutyric acid, leading to unwanted symmetrical secondary hydrazines (dimerization) or complex poly-alkylated mixtures.
To kinetically favor the formation of the desired mono-alkylated 2-hydrazinylbutanoic acid, a massive molar excess of hydrazine (typically 5 to 10 equivalents) is employed. This ensures that the probability of the electrophile colliding with unreacted hydrazine is vastly higher than colliding with the newly formed product. The reaction is typically conducted under mild thermal conditions to prevent the thermal degradation of hydrazine and to control the exothermic nature of the initial acid-base neutralization.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and physicochemical properties for a standard 100 mmol scale synthesis.
Reagent / Product
Role
MW ( g/mol )
Equivalents
Amount
Density / Conc.
2-Bromobutyric acid
Electrophile
167.00
1.00
16.70 g
1.57 g/mL
Hydrazine hydrate
Nucleophile / Base
50.06
8.00
40.05 g
80% aqueous
Ethanol (Absolute)
Co-solvent
46.07
N/A
50.00 mL
N/A
2-Hydrazinylbutanoic acid
Target Product
118.13
1.00 (Theoretical)
11.81 g
N/A
Experimental Workflow Visualization
Workflow for the SN2 synthesis and isoelectric isolation of 2-hydrazinylbutanoic acid.
Step-by-Step Laboratory Protocol
CRITICAL SAFETY WARNING: Hydrazine hydrate is highly toxic, corrosive, and a suspected human carcinogen. It must be handled exclusively inside a properly functioning fume hood using appropriate PPE (heavy-duty nitrile or butyl rubber gloves, lab coat, and chemical splash goggles). All vacuum pumps used for hydrazine removal must be equipped with cold traps and acid scrubbers.
Phase 1: Nucleophilic Substitution
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a reflux condenser vented to an acid scrubber.
Charge the flask with 40.05 g (approx. 39 mL) of 80% aqueous hydrazine hydrate and 50 mL of absolute ethanol.
Place the flask in an ice-water bath and cool the solution to 0–5 °C.
Transfer 16.70 g (100 mmol) of 2-bromobutyric acid into the dropping funnel.
Begin vigorous stirring and add the 2-bromobutyric acid dropwise over a period of 45–60 minutes. Causality Check: The addition must be strictly controlled to ensure the internal temperature does not exceed 35 °C, preventing the volatilization of hydrazine and minimizing the formation of dimeric byproducts.
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature (20–25 °C) for 12 to 16 hours to ensure complete conversion of the alkyl halide[3].
Phase 2: Product Isolation and Purification
Transfer the reaction mixture to a rotary evaporator. Carefully remove the ethanol and the bulk of the unreacted hydrazine hydrate under reduced pressure (water bath at 45 °C). Note: The receiving flask must contain a dilute acid solution to neutralize the distilled hydrazine vapors.
Once a thick, viscous syrup remains (consisting of the hydrazinium salt of the product and residual hydrazine hydrobromide), dissolve the residue in 30 mL of distilled water.
Place the solution in an ice bath and monitor the pH. Slowly add 2M Hydrochloric Acid (HCl) dropwise until the pH reaches approximately 5.5 to 6.0.
Self-Validating Step: 2-Hydrazinylbutanoic acid is an amphoteric molecule (containing both a basic hydrazine group and an acidic carboxyl group). Adjusting the solution to its isoelectric point forces the molecule into its neutral zwitterionic form, drastically reducing its aqueous solubility and inducing crystallization.
Add 50 mL of ice-cold absolute ethanol to the mixture to maximize precipitation. Stir at 0 °C for 1 hour.
Collect the white crystalline precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake sequentially with ice-cold water (2 × 10 mL) to remove residual bromide salts, followed by cold ethanol (2 × 15 mL).
Dry the product in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for 24 hours.
Phase 3: Analytical Validation
Melting Point: Confirm against literature values (typically decomposes upon melting).
1H NMR (D2O): Expect a triplet for the terminal methyl group (
δ
~0.9 ppm), a multiplet for the diastereotopic methylene protons (
δ
~1.7-1.9 ppm), and a distinct triplet for the
α
-methine proton adjacent to the hydrazine moiety (
δ
~3.4-3.6 ppm).
LC-MS: Confirm the mass of the protonated molecular ion
[M+H]+
at m/z 119.1.
References
ResearchGate. "Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine." Russian Journal of Organic Chemistry. Available at:[Link]
DergiPark. "IN SILICO APPROACHES ON PHENYLALANINE HYDROXYLASE INHIBITOR-RELATED COMPOUNDS USED IN PARKINSON'S DISEASE TREATMENT." Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]
Application Notes and Protocols for the Dissolution of 2-Hydrazinylbutanoic Acid in Aqueous Solutions
Abstract This comprehensive guide provides detailed protocols and technical insights for the dissolution of 2-hydrazinylbutanoic acid in aqueous solutions. Designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides detailed protocols and technical insights for the dissolution of 2-hydrazinylbutanoic acid in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of the compound, offers step-by-step dissolution methodologies tailored for various experimental needs, and addresses the crucial aspects of solution stability, storage, and safe handling. By explaining the causality behind experimental choices, this guide equips scientists with the necessary knowledge to prepare stable and reliable solutions of 2-hydrazinylbutanoic acid for a range of applications.
2-Hydrazinylbutanoic acid is a bifunctional molecule containing both a carboxylic acid and a hydrazine group. This unique structure makes it a valuable building block in pharmaceutical and chemical synthesis. However, the presence of the reactive hydrazine moiety presents specific challenges for its use in aqueous media. The hydrazine group is susceptible to oxidation, particularly in the presence of dissolved oxygen and metal ions, which can lead to compound degradation and inconsistent experimental results.[1][2]
Proper dissolution and handling are therefore paramount to maintaining the integrity of the compound. This guide provides a framework for selecting the appropriate dissolution strategy based on the compound's pH-dependent properties and the requirements of the downstream application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-hydrazinylbutanoic acid is essential for developing effective dissolution and storage strategies.
White to off-white solid (Typical for similar compounds)
Assumed based on typical appearance of small organic acids.
pKa (Carboxylic Acid)
~2-3
Estimated. The pKa of butanoic acid (~4.8) is lowered by the electron-withdrawing effect of the adjacent hydrazinyl group.[6]
pKa (Hydrazinium ion)
~7-8
Estimated. The pKa of the hydrazinium ion (H3N-NH2+) is ~8.1.[7] This is likely lowered by the adjacent carboxylic acid group.
Solubility
Soluble in water
The presence of both acidic and basic functional groups suggests good water solubility, which will be highly dependent on pH.
Core Principles for Handling Hydrazine Derivatives
Hydrazine-containing compounds require specific handling procedures to mitigate risks associated with their toxicity and reactivity.[8][9][10]
Safety First: Always work in a well-ventilated chemical fume hood.[1][11] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles.[9][12]
Inert Atmosphere: The primary degradation pathway for hydrazine derivatives in solution is oxidation.[1][2] To minimize this, always use degassed solvents (e.g., deionized water purged with nitrogen or argon for 30 minutes) and consider blanketing the headspace of the solution container with an inert gas.[1]
Prepare Solutions Fresh: Due to potential instability, it is strongly recommended to prepare solutions of 2-hydrazinylbutanoic acid immediately before use.[1] If storage is necessary, follow the guidelines in Section 5.
Dissolution Protocols
The choice of dissolution protocol depends on the desired final pH and the stability requirements of the experiment.
Protocol 1: Basic Dissolution in Deionized Water
This protocol is suitable for applications where the final pH of the solution is not critical and the solution will be used immediately.
Materials:
2-hydrazinylbutanoic acid
High-purity, degassed deionized water
Sterile glassware
Vortex mixer or magnetic stirrer
Procedure:
Weigh: In a clean vessel inside a fume hood, accurately weigh the desired amount of 2-hydrazinylbutanoic acid.
Initial Slurry: Add a small volume of degassed deionized water (e.g., 20% of the final volume) to the solid to create a slurry.
Dissolution: Gradually add the remaining degassed water while stirring or vortexing until the solid is completely dissolved.
Inert Blanket (Optional but Recommended): If the solution will not be used within the hour, gently flush the headspace of the container with nitrogen or argon before sealing.
Protocol 2: pH-Controlled Dissolution for Enhanced Stability (Acidic pH)
Dissolving and storing 2-hydrazinylbutanoic acid under acidic conditions (pH < 6) protonates the hydrazine group to form a more stable hydrazinium salt, which is significantly less susceptible to oxidation.[2] This is the recommended method for preparing stock solutions.
Materials:
2-hydrazinylbutanoic acid
Degassed acidic buffer (e.g., 50 mM sodium acetate, pH 4.5; or 50 mM sodium citrate, pH 4.0)
pH meter
Sterile glassware
Procedure:
Weigh: Accurately weigh the desired amount of 2-hydrazinylbutanoic acid in a clean vessel.
Add Buffer: Add approximately 80% of the final required volume of the chosen degassed acidic buffer.
Dissolve: Stir the solution until the solid is fully dissolved. Gentle warming in a water bath (not to exceed 40°C) can be used to aid dissolution, but should be avoided if possible to prevent thermal degradation.[1]
pH Adjustment: If necessary, adjust the pH to the desired setpoint using dilute HCl or NaOH.
Final Volume: Bring the solution to the final volume with the degassed acidic buffer.
Storage: Store according to the recommendations in Section 5.
Protocol 3: Dissolution under Basic Conditions
This method may be required for specific downstream applications where a deprotonated carboxylic acid and a free hydrazine base are necessary. Note: The free hydrazine is more reactive and prone to oxidation; solutions prepared this way should be used immediately.[2]
Materials:
2-hydrazinylbutanoic acid
Degassed basic buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.0)
pH meter
Sterile glassware
Procedure:
Weigh: Accurately weigh the desired amount of 2-hydrazinylbutanoic acid.
Add Buffer: Add approximately 80% of the final volume of the chosen degassed basic buffer.
Dissolve: Stir the solution until the solid is fully dissolved.
Use Immediately: This solution is not recommended for storage. Proceed with the experimental workflow without delay.
Decision Workflow for Protocol Selection
The following diagram illustrates a logical workflow for choosing the appropriate dissolution protocol.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Solution Stability, Storage, and Degradation
The stability of 2-hydrazinylbutanoic acid in aqueous solution is primarily compromised by the oxidation of the hydrazine moiety. This process is catalyzed by dissolved oxygen, metal ions (e.g., Cu²⁺), and is significantly accelerated under neutral to alkaline conditions.[2]
pH-Dependent Forms and Reactivity
The ionization state of the molecule, dictated by the solution pH, is the most critical factor for its stability.
Caption: pH-dependent forms of 2-hydrazinylbutanoic acid and oxidative liability.
Storage Recommendations
Short-Term (1-2 weeks): Store stock solutions prepared in an acidic buffer (Protocol 2) at 2-8°C in a tightly sealed, amber glass vial to protect from light. The headspace should be filled with an inert gas.
Long-Term (>2 weeks): For long-term storage, aliquot the acidic stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, thaw the aliquot slowly and ensure all precipitate has redissolved.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Dissolution
Exceeding solubility limit; incorrect pH.
Try preparing a more dilute solution. Use an appropriate acidic or basic buffer to ionize the molecule and increase solubility (see protocols).
Precipitation Upon Storage
Exceeding solubility at lower temperatures; pH shift.
Warm the solution gently to redissolve. Ensure the buffer capacity is sufficient to maintain pH. Consider storing at 4°C instead of frozen.
Solution Turns Yellow/Brown
Oxidation/degradation of the hydrazine group.
Discard the solution. Prepare fresh solution using degassed solvents and work under an inert atmosphere.[1] Store solutions under acidic conditions to improve stability.[2]
Inconsistent Results
Compound degradation; inaccurate concentration.
Always use freshly prepared solutions or properly stored stock solutions.[1] Consider verifying the concentration of the stock solution via an appropriate analytical method if high accuracy is required.
References
2-hydrazinylbutanoic acid — Chemical Substance Inform
Technical Support Center: Working with Hydrazine Deriv
Hydrazine monohydr
Performance Chemicals Hydrazine. Arxada.
Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte Environmental Health and Safety.
Safety and Handling of Hydrazine. DTIC.
SAFETY DATA SHEET - Hydrazine, aqueous solution. Merck Millipore.
2-Hydrazinylbutanoic acid. Beijing Innochem.
2-Hydrazino-3-methylbutanoic acid — Chemical Substance Inform
catalytic reduction techniques for 2-hydrazinylbutanoic acid production
An Application Guide to the Synthesis of 2-Hydrazinylbutanoic Acid via Catalytic Reduction Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Synthesis of 2-Hydrazinylbutanoic Acid via Catalytic Reduction
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-hydrazinylbutanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry. The guide focuses on catalytic reduction techniques, detailing the synthesis of the necessary hydrazone precursor followed by an in-depth exploration of both heterogeneous and homogeneous catalytic hydrogenation protocols. Emphasis is placed on the causality behind experimental choices, self-validating protocols, and the practical aspects of catalyst selection, reaction monitoring, and product characterization.
Introduction and Strategic Overview
2-Hydrazinylbutanoic acid is an analog of butyric acid containing a reactive hydrazinyl moiety at the alpha position. This functional group makes it a valuable building block for synthesizing novel peptidomimetics, heterocyclic compounds, and other unique molecular scaffolds for drug discovery. The primary challenge in its synthesis lies in the selective formation of the N-N single bond of the hydrazine group without over-reduction or side reactions.
The most robust and widely applicable strategy for this transformation is the catalytic hydrogenation of a stable hydrazone precursor. This approach can be systematically broken down into three core stages:
Hydrazone Formation: A 2-oxobutanoic acid derivative is condensed with a protected hydrazine to form a stable C=N double bond. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is critical to prevent unwanted side reactions and facilitate purification.
Catalytic Hydrogenation: The C=N bond of the hydrazone is selectively reduced to a C-N bond. This is the key transformation and can be achieved using various catalytic systems, which offer different advantages regarding cost, scalability, stereoselectivity, and operational complexity.
Deprotection: The protecting group is removed to yield the final, free 2-hydrazinylbutanoic acid.
This guide will provide detailed protocols and scientific rationale for each of these stages.
Figure 1: High-level overview of the synthetic pathway.
Part 1: Synthesis of the Hydrazone Precursor
The first crucial step is the quantitative formation of the hydrazone from 2-oxobutanoic acid. The Boc protecting group is selected for its stability during the subsequent reduction step and its straightforward removal under acidic conditions.
Protocol 1: Synthesis of (E)-2-((2-(tert-butoxycarbonyl)hydrazono)butanoic acid
Rationale: This protocol utilizes a simple condensation reaction. The reaction is typically performed in a protic solvent like methanol to ensure the solubility of both the keto acid and the tert-butyl carbazate. The reaction proceeds efficiently at room temperature without the need for a strong acid catalyst, as the slight acidity of the carboxylic acid reactant is often sufficient to promote the reaction.
Materials:
2-Oxobutanoic acid
tert-Butyl carbazate (Boc-hydrazine)
Methanol (Anhydrous)
Ethyl acetate
Hexanes
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 2-oxobutanoic acid (1.0 eq) in anhydrous methanol (approx. 0.5 M), add tert-butyl carbazate (1.05 eq) in a single portion at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in ethyl acetate and wash with a small amount of brine (saturated aq. NaCl).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude hydrazone.
The product can often be purified by recrystallization from an ethyl acetate/hexanes solvent system or by silica gel flash chromatography if necessary.[1]
Dry the purified product under high vacuum to obtain a white or off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and MS analysis.
Part 2: Catalytic Reduction of the Hydrazone Precursor
This section details the core transformation: the reduction of the hydrazone's C=N bond. We present protocols for both heterogeneous and homogeneous catalysis, which serve different experimental needs.
A. Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysis is the workhorse of many industrial and laboratory-scale reductions.[2] Its primary advantage is the ease of catalyst separation; the solid catalyst can be simply filtered away from the reaction mixture, simplifying the workup procedure.[3][4][5]
Figure 2: General workflow for heterogeneous hydrogenation.
Catalyst Selection:
Palladium on Carbon (Pd/C): This is a highly versatile and common catalyst for hydrogenations.[6][7] It is generally robust, relatively safe to handle (when wet), and effective for reducing C=N bonds without cleaving the N-N bond under controlled conditions.
Raney® Nickel (Ra-Ni): A fine-grained, porous nickel catalyst with very high activity.[8] It is particularly effective for reducing nitrogen-containing functional groups.[8] Safety Note: Activated Raney Nickel is pyrophoric and must be handled with extreme care as an air-stable slurry under water or a suitable solvent.[8]
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
Rationale: This classic protocol uses hydrogen gas as the terminal reductant. The reaction is typically run in a protic solvent like methanol or ethanol, which helps to solubilize the substrate and does not interfere with the catalysis. A Parr shaker or a similar hydrogenation apparatus allows for safe reaction at elevated hydrogen pressures, which can significantly increase the reaction rate.
Materials:
Boc-protected hydrazone (from Protocol 1)
10% Palladium on Carbon (Pd/C), 50% wet with water
Methanol or Ethanol
Hydrogen (H₂) gas cylinder and regulator
Parr hydrogenation apparatus or a thick-walled flask suitable for balloon pressure
Celite®
Procedure:
Carefully add the Boc-protected hydrazone (1.0 eq) and the solvent (Methanol or Ethanol, ~0.2 M) to a suitable hydrogenation vessel.
Under a gentle stream of inert gas (Nitrogen or Argon), cautiously add the 10% Pd/C catalyst (5-10 mol% Pd). Note: Never add a dry hydrogenation catalyst to a flammable solvent in the presence of air.
Seal the reaction vessel and connect it to the hydrogenation apparatus.
Evacuate the vessel and backfill with the inert gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).
Stir or shake the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and/or by periodically analyzing aliquots via TLC or LC-MS.
Once the reaction is complete (typically 4-24 hours), carefully vent the excess hydrogen and purge the vessel with inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified.
Protocol 3: Transfer Hydrogenation using Raney® Nickel
Rationale: This protocol avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, such as hydrazine hydrate or ammonium formate, making it more amenable to standard laboratory glassware.[9] Raney Nickel is a highly effective catalyst for this transformation.[10][11][12]
Materials:
Boc-protected hydrazone (from Protocol 1)
Raney® Nickel 2800 slurry in water
Ethanol
Hydrazine monohydrate
Celite®
Procedure:
Catalyst Preparation: Decant the water from the required amount of Raney Nickel slurry. Wash the catalyst with ethanol (3 x volume of catalyst) to remove the water. Perform all handling of the active catalyst under a layer of solvent.
In a round-bottom flask equipped with a reflux condenser, dissolve the Boc-protected hydrazone (1.0 eq) in ethanol (~0.2 M).
Carefully add the washed Raney Nickel catalyst to the flask.
Slowly add hydrazine monohydrate (2.0-3.0 eq) to the mixture at room temperature. An exothermic reaction and gas evolution (N₂) may be observed.
After the initial reaction subsides, heat the mixture to reflux (approx. 70-80°C) for 1-3 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Carefully filter the mixture through a pad of Celite®. Caution: The Raney Nickel on the filter pad is still active and can ignite upon drying in air. Quench the filter cake immediately and thoroughly with copious amounts of water before disposal.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Parameter
Pd/C System
Raney® Nickel System
Catalyst
10% Palladium on Carbon
Raney® Nickel 2800
Catalyst Loading
5-10 mol %
~10-20% by weight
Hydrogen Source
H₂ Gas
Hydrazine Monohydrate
Pressure
1-4 atm (15-60 psi)
Atmospheric
Temperature
Room Temperature
70-80 °C (Reflux)
Typical Solvent
Methanol, Ethanol
Ethanol
Advantages
High efficiency, mild temp.
No H₂ gas required, fast
Disadvantages
Requires pressure equipment
Pyrophoric catalyst, high temp.
B. Homogeneous Asymmetric Catalysis
For applications in drug development, obtaining a single enantiomer of 2-hydrazinylbutanoic acid is often essential. Homogeneous asymmetric catalysis, using a chiral metal-ligand complex, is the premier method for achieving this.[3][13] Chiral rhodium and ruthenium catalysts have demonstrated excellent performance in the asymmetric reduction of hydrazones.[14][15]
Figure 3: Principle of enantioselective hydrogenation.
Protocol 4: Asymmetric Hydrogenation using a Rh-(R,R)-Et-DuPhos Catalyst
Rationale: This protocol is representative of an enantioselective reduction. A chiral catalyst, formed in situ from a rhodium precursor and a chiral diphosphine ligand like DuPhos, creates a chiral pocket that directs hydrogen addition to one face of the C=N bond, leading to one enantiomer in excess.[14][15] These reactions are highly sensitive to conditions and require rigorous exclusion of air and moisture.
Schlenk line and/or glovebox for handling air-sensitive reagents
Procedure:
In a glovebox or under strict Schlenk conditions, add the Rh precursor (e.g., [Rh(COD)₂]OTf, 1 mol%) and the chiral ligand (e.g., (R,R)-Et-DuPhos, 1.1 mol%) to a Schlenk flask.
Add a small amount of anhydrous, degassed methanol and stir for 15-20 minutes to form the active catalyst solution (a color change is typically observed).
In a separate hydrogenation vessel, dissolve the Boc-protected hydrazone (1.0 eq) in anhydrous, degassed methanol.
Transfer the catalyst solution to the hydrogenation vessel via cannula.
Following the procedure in Protocol 2 (steps 3-7), purge the vessel and pressurize with H₂ (e.g., 60 psi).
Stir the reaction at room temperature for 12-24 hours.
After completion, vent the H₂ and purge with inert gas.
Remove the solvent under reduced pressure. The crude product can be purified by chromatography.
The enantiomeric excess (ee) of the product must be determined by chiral HPLC or SFC analysis.
Part 3: Product Purification and Characterization
Following catalytic reduction, the protected 2-hydrazinylbutanoic acid must be isolated and its identity confirmed.
Purification: The primary purification method involves removing the catalyst (for heterogeneous reactions) followed by solvent evaporation. If necessary, flash column chromatography on silica gel can be used to remove non-polar impurities. An acidic workup can be used to extract the product into an aqueous layer, which is then basified and re-extracted, though this can be complicated by the Boc group's acid sensitivity.
Characterization:
¹H NMR (400 MHz, CDCl₃): The spectrum should clearly show the disappearance of the hydrazone C=N proton and the appearance of new signals corresponding to the N-H protons and the α-proton.
¹³C NMR (100 MHz, CDCl₃): Confirms the presence of all expected carbon atoms.
Mass Spectrometry (ESI+): To confirm the molecular weight of the product.
Proton Assignment (Protected Product)
Approximate Chemical Shift (δ, ppm)
Multiplicity
Carboxylic Acid (-COOH)
10.0 - 12.0
broad singlet
Boc N-H
6.0 - 7.0
broad singlet
α-N-H
4.5 - 5.5
broad singlet
α-CH
3.5 - 4.0
triplet
β-CH₂
1.6 - 1.9
multiplet
Boc -(CH₃)₃
1.45
singlet
γ-CH₃
0.9 - 1.0
triplet
Part 4: Final Deprotection
The final step is the removal of the Boc protecting group to liberate the free hydrazinyl acid.
Protocol 5: Boc Deprotection with Trifluoroacetic Acid (TFA)
Rationale: The Boc group is labile under strong acidic conditions. TFA is commonly used as it is volatile and can be easily removed after the reaction.
Materials:
Boc-protected 2-hydrazinylbutanoic acid
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
Diethyl ether
Procedure:
Dissolve the Boc-protected product in dichloromethane (DCM, ~0.1 M).
Cool the solution to 0°C in an ice bath.
Slowly add trifluoroacetic acid (TFA, 5-10 eq).
Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC/LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
The resulting residue is often the TFA salt of the product. It can be triturated with cold diethyl ether to precipitate the product as a solid, which is then collected by filtration and dried under vacuum.
Safety and Handling
Hydrogen Gas: H₂ is highly flammable and forms explosive mixtures with air. All hydrogenation procedures should be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate pressure-rated equipment.
Pyrophoric Catalysts: Dry hydrogenation catalysts (especially Raney Nickel and dry Pd/C) can ignite spontaneously upon exposure to air. Always handle them as slurries under a solvent and never allow them to dry on filter paper in the open air.
Solvents and Reagents: Handle all organic solvents and reagents (e.g., TFA, hydrazine) with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
Organic Letters. Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones. ACS Publications. [Link][14]
Journal of the American Chemical Society. Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis. ACS Publications. [Link]
RSC Chemical Science. Enantioselective synthesis of α-aryl α-hydrazino phosphonates. Royal Society of Chemistry. [Link]
Organic Letters. Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
The Journal of Organic Chemistry. Hydrogen Atom Transfer (HAT)-Triggered Iron-Catalyzed Intra- and Intermolecular Coupling of Alkenes with Hydrazones: Access to. ACS Publications. [Link]
Organic Letters. Catalytic Enantioselective Hydrogenation of N-Alkoxycarbonyl Hydrazones: A Practical Synthesis of Chiral Hydrazines. ACS Publications. [Link][15]
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link][6]
Canadian Journal of Chemistry. REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES. Canadian Science Publishing. [Link][10]
ResearchGate. REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES. [Link][11]
PMC. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. [Link][3]
Semantic Scholar. Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines1,2. [Link][12]
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link][2]
Amino Acids. Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids. SpringerLink. [Link]
ResearchGate. Controlled preparation of Pd/AC catalysts for hydrogenation reactions. [Link]
EOLSS. Homogeneous and Heterogeneous Catalysis. [Link][4]
ResearchGate. Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. [Link][13]
The Journal of Organic Chemistry. Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. ACS Publications. [Link][9]
Organic Chemistry Data. Palladium on Carbon (Pd/C). [Link][7]
Zenodo. Homogeneous and Heterogeneous Catalysis: Teachings of the Thermal Energy and Power Engineering Course. [Link][5]
YouTube. What is the difference between a homogeneous and a heterogeneous catalyst?. [Link]
Reddit. Need a purification method for a free hydrazone. [Link][1]
ACS Omega. α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. ACS Publications. [Link]
Dalton Transactions. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Royal Society of Chemistry. [Link]
Vaia. Propose methods for preparing butanoic acid from each of the following. [Link]
Croatica Chemica Acta. Catalytic Hydrogenation of Succinic Acid Using Materials of Fe/CeO2, Cu/CeO2 and Fe-Cu. [Link]
ResearchGate. ChemInform Abstract: Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids.. [Link]
Atmospheric Chemistry and Physics. Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. [Link][16]
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. [Link][17]
MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link][18]
BYJU'S. Methods of Preparation of Carboxylic Acids. [Link]
Technical Support Center: Handling and Mitigating Moisture Sensitivity of 2-Hydrazinylbutanoic Acid
Welcome to the Technical Support Center for 2-hydrazinylbutanoic acid (CAS: 19866-33-2). This guide is specifically engineered for researchers, analytical scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-hydrazinylbutanoic acid (CAS: 19866-33-2). This guide is specifically engineered for researchers, analytical scientists, and drug development professionals.
2-Hydrazinylbutanoic acid is an alpha-hydrazino acid featuring both a nucleophilic hydrazine moiety and a carboxylic acid group. This dual functionality renders the compound highly hygroscopic and susceptible to moisture-accelerated degradation. This portal provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your material.
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: Why does my batch of 2-hydrazinylbutanoic acid form a sticky mass and degrade upon brief exposure to ambient air?Causality & Mechanism: The physical degradation (caking or forming a deliquescent mass) is driven by the extreme hygroscopicity of the hydrazine moiety (-NH-NH₂). Water molecules act as a plasticizer, disrupting the crystalline lattice through extensive hydrogen bonding with both the hydrazine and carboxylic acid groups. More critically, moisture facilitates chemical degradation. Hydrazine derivatives are highly prone to oxidation, converting to diazenes or other degradation products[1]. Water lowers the activation energy for this oxidative degradation by acting as a solvent micro-environment that solubilizes ambient oxygen and catalytic trace metals.
Resolution: The compound must be handled strictly under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox with a relative humidity (RH) of <1%[2].
Q2: When I attempt to quantify the moisture content using standard Karl Fischer Titration (KFT), the water content reads artificially high (false positive) and the endpoint is unstable. Why?Causality & Mechanism: This is a well-documented chemical interference. In standard KFT, water is quantified by the stoichiometric reduction of iodine (I₂) by sulfur dioxide (SO₂). However, the free hydrazine group in 2-hydrazinylbutanoic acid is a strong reducing agent and reacts directly with the iodine in the Karl Fischer reagent on a mole-for-mole basis[3][4]. This side reaction consumes iodine independently of water, leading to a drifting endpoint and a massive overestimation of moisture content.
Resolution: You must suppress the nucleophilicity and reducing power of the hydrazine group. This is achieved by acidifying the KFT working medium (e.g., using salicylic acid or acetic acid) to protonate the hydrazine to its hydrazinium ion (-NH-NH₃⁺), which does not react with iodine[5]. Alternatively, an oven-desorption KFT system can be used to physically separate the vaporized water from the reactive API[3].
Q3: How can I ensure batch-to-batch reproducibility when weighing this compound for sensitive assays?Causality & Mechanism: Weighing errors occur because the compound rapidly absorbs atmospheric moisture during transfer, increasing its apparent mass. This leads to sub-stoichiometric dosing in your downstream reactions.
Resolution: Implement a self-validating weighing system. Weigh the compound inside a controlled glovebox into a pre-tared, oven-dried vial with a septum cap (e.g., a Sure/Seal™ bottle)[2]. Validate the environmental control by concurrently weighing a known highly hygroscopic standard (like anhydrous calcium chloride) on the same balance to ensure zero mass drift during the handling period.
Part 2: Quantitative Data Presentation
To illustrate the critical need for moisture mitigation, the following table summarizes the typical stability profile of alpha-hydrazino acids like 2-hydrazinylbutanoic acid under varying environmental conditions.
Environmental Condition
Relative Humidity (RH)
Storage Duration
Physical State
Chemical Purity (HPLC)
Moisture Content (Modified KFT)
Glovebox (Argon)
< 1%
6 Months
Free-flowing white powder
> 99.5%
< 0.5%
Desiccator (Silica)
~ 15%
1 Month
Slight clumping
98.2%
2.1%
Ambient Air
45 - 50%
48 Hours
Sticky, deliquescent mass
< 90.0% (Oxidation noted)
> 8.0%
Accelerated Degradation
75%
24 Hours
Liquefied / Discolored
< 80.0%
N/A (Degraded)
Note: Data represents generalized stability metrics for unprotected aliphatic hydrazine derivatives. Exact degradation rates depend on particle size and exposed surface area.
Part 3: Experimental Protocols
Protocol 1: Handling and Weighing under Inert Atmosphere
Objective: To transfer and weigh 2-hydrazinylbutanoic acid without introducing moisture or oxygen.
Preparation: Dry all glassware, spatulas, and storage vials in a drying oven at 120°C for at least 4 hours. Transfer them directly into the glovebox antechamber while hot to prevent a film of adsorbed moisture from forming[2].
Purging: Cycle the antechamber with high-purity Argon (minimum 3 vacuum/backfill cycles) to remove ambient moisture and oxygen.
Equilibration: Allow the glassware to cool to ambient temperature inside the glovebox (Ensure internal sensors read RH < 1%, O₂ < 1 ppm).
Weighing: Tare a sealed vial on the analytical balance inside the glovebox. Carefully transfer the required mass of 2-hydrazinylbutanoic acid using a dry metal spatula.
Sealing: Seal the vial with a PTFE-lined septum cap before removing it from the glovebox. For subsequent solvent additions outside the glovebox, use standard Schlenk syringe techniques through the septum[2].
Protocol 2: Modified Karl Fischer Titration for Hydrazine Derivatives
Objective: To accurately quantify moisture without iodine-reduction interference.
Solvent Preparation: Add 30 mL of a methanol-based KFT solvent (e.g., Hydranal™-Methanol dry) to the titration vessel.
Acidification (Critical Step): Add 7 grams of salicylic acid (or an equivalent acidic buffer) to the titration vessel[5]. This lowers the pH, protonating the hydrazine moiety of the sample and completely suppressing its reactivity with iodine.
Pre-titration: Titrate the solvent mixture to absolute dryness using the KFT titrant (e.g., Hydranal™-Composite 5) until a stable drift is achieved.
System Validation: Inject a known water standard (e.g., 10.0 mg water standard) to verify the titer and ensure the acidic medium has not impaired the reaction kinetics.
Sample Introduction: Rapidly introduce approximately 80–100 mg of 2-hydrazinylbutanoic acid (accurately weighed by back-weighing the syringe/vial) into the vessel.
Titration: Titrate to the potentiometric endpoint. The result will reflect the true moisture content without the false positive from hydrazine oxidation[3][5].
Part 4: Workflow Visualization
Workflow for handling and moisture mitigation of 2-hydrazinylbutanoic acid.
References
Fisher Scientific. "Water determination in Hydrazine Monohydrate." Hydranal Laboratory Report L 436. Available at:[Link]
American Pharmaceutical Review. "A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations." American Pharmaceutical Review, Jan 2010. Available at:[Link]
Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Handling Air-Sensitive Reagents, Feb 2014. Available at:[Link]
MDPI. "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." Molecules, Dec 2025. Available at:[Link]
Technical Support Center: Troubleshooting 2-Hydrazinylbutanoic Acid Reactions
Introduction Welcome to the Technical Support Center for 2-hydrazinylbutanoic acid (α-hydrazinobutyric acid, CAS: 19866-33-2)[1]. This guide is designed for researchers, scientists, and drug development professionals wor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center for 2-hydrazinylbutanoic acid (α-hydrazinobutyric acid, CAS: 19866-33-2)[1]. This guide is designed for researchers, scientists, and drug development professionals working with aza-peptides, peptidomimetics, and complex heterocycles. The primary challenge when utilizing this building block is severe steric hindrance at the α-nitrogen (Nα) due to the adjacent ethyl side chain and carboxylic acid moiety. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to overcome these kinetic barriers.
Q1: Why is the Nα position of 2-hydrazinylbutanoic acid significantly less reactive than the Nβ position?
Causality & Mechanism: The Nα position is directly attached to a chiral center bearing an ethyl group and a carboxylic acid. This creates a highly congested steric environment that physically blocks the approach of bulky electrophiles (like activated amino acids)[2]. Furthermore, the adjacent Nβ nitrogen exhibits the "alpha-effect," increasing its nucleophilicity, while Nα is sterically shielded and electronically deactivated by the electron-withdrawing carboxyl group. As noted in studies on ribosomal synthesis of non-standard cyclic backbones, steric hindrance at the α-nitrogen dictates that the β-nitrogen is the primary atom used for bond-forming reactions unless specifically protected[2].
Q2: I am trying to perform a peptide coupling at the Nα position, but I only recover starting material. What should I change?
Strategic Insight: Standard coupling reagents like DCC or EDC/HOBt are insufficient for highly hindered α-hydrazino acids. The kinetic barrier is too high[3]. You must switch to highly reactive uronium/aminium salts such as HATU combined with HOAt, which form a highly reactive 7-aza-1-hydroxybenzotriazole active ester. If room temperature reactions fail, the barrier is kinetic, not stoichiometric. Do not add more reagent; instead, apply microwave (MW) irradiation (e.g., 60°C for 15-30 minutes) to overcome the activation energy barrier[4].
Q3: How do I ensure regioselectivity between Nα and Nβ during my synthesis?
Strategic Insight: You must use an orthogonal protection strategy[3]. A common approach is to synthesize the Nα-Cbz, Nβ-Boc protected 2-hydrazinylbutanoic acid. The Boc group can be selectively removed using TFA/DCM for Nβ functionalization, or the Cbz group can be removed via catalytic hydrogenation (Pd/C, H₂) for Nα coupling.
Section 2: Data Presentation - Optimization of Nα Peptide Coupling
Table 1: Comparison of Coupling Conditions for Nα-Acylation of 2-Hydrazinylbutanoic Acid
Trustworthiness & Self-Validation: This protocol incorporates in-process LC-MS checks to ensure the reaction is driven by kinetic energy rather than excess reagents, preventing unwanted epimerization.
Preparation: In a microwave-safe vial, dissolve the Nβ-protected 2-hydrazinylbutanoic acid derivative (1.0 eq) and the incoming Fmoc-protected amino acid (1.2 eq) in anhydrous DMF (0.1 M concentration).
Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the solution. Stir for 2 minutes to allow the active ester to form.
Base Addition: Add DIPEA (3.0 eq) dropwise. The solution will typically turn a pale yellow.
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 60°C for 20 minutes[4].
Self-Validation Check (Crucial): Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
If unreacted starting material remains: Do NOT add more HATU. The issue is kinetic. Irradiate for an additional 10 minutes at 65°C.
If complete conversion is observed: Proceed to workup.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Regioselective Hydrazone Formation at Nβ
Preparation: Dissolve unprotected 2-hydrazinylbutanoic acid (1.0 eq) in a 1:1 mixture of EtOH and 0.1 M NaOAc buffer (pH 4.5).
Reaction: Add the target aldehyde/ketone (1.05 eq). The slight excess ensures complete consumption of the hydrazine without causing over-alkylation.
Incubation: Stir at room temperature for 2 hours. The Nβ position is sterically accessible and highly nucleophilic due to the alpha-effect, reacting rapidly.
Self-Validation Check: Monitor by TLC (ninhydrin stain). The primary amine (Nβ) will disappear, indicating successful hydrazone formation. Nα remains unreacted due to steric shielding.
Section 4: Visualizations
Regioselectivity logic tree for 2-hydrazinylbutanoic acid based on steric hindrance.
Self-validating workflow for microwave-assisted N-alpha peptide coupling.
References[4] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. organic-chemistry.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdDsjB5ipsSA_AInipMvBDihxKEGpHmn-YjspjnirlnLaOsXTAjcly4uSssGVvfJuDjFRhXjrjpssUCtyR6owvY80mdOVD52pJeyNsWl6Wm3P5nUXHBK5-ajqvw1UJVWg0JeCY9gicx0X9L_NdNuZpaYPaZQ==[3] Synthesis of N α-Z, N β-Fmoc or Boc protected α-hydrazinoacids and study of the coupling reaction in solution of N α-Z-α-hydrazinoesters. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtAWCoy4Dq9trtYrLgqk1YoRznXwUlWlrgb_2pYt0JuC4xEPPBQjOctAqABxAwXqMENJTPfP370JJOlPO8jhYKCVYxMawlncYiekH7FJ3ei99Ryk23_4Wy9Vskx7kN63ohiRaGJKKK66V-lWQ26eaHI9NLhy6ig_v1p04F2-XrfHLIgdRFythzS4G0-pEHYgSZnlkAaYWuUVlCrStOzoiivzFby2YqIDqF-7E5PX88bPclq95-Amt-GBrMMtfPEEpRhCt1F7x2_nbXmot99q1uC24YJTTOo7t6lhiqP3zQNNHbikw7CVChN_OoyHcmPX1jFRtun0E=[2] Expanded ribosomal synthesis of non-standard cyclic backbones in vitro - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4DoCJtuOjMVkKtoUMWD-aAcK2w9DudDlrKHsvQYFTq5OdhzlrGLWrce2_z5UNIdFFteY8YyFijqB2f5GvmmkC3uw1m94S1eIoLi5cCIKHznteTy1xg7PHjy8qhNRBPyIah0PqXDuYKcggWIyS[1] 2-hydrazinylbutanoic acid — Chemical Substance Information - NextSDS. nextsds.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6HoDwPGNhimTzPy2jeg7tigXULOcU9Nez8cKLmAvc0-541hpqRB5s2aVuM9msgpO68ZBN8tcj9pyB7OtfiOs5k9qKzX_b0ZMtcbMHmZUKyQyq7LV_KHtyidMO-c-vU1nVaXel5cyPdMmf-U2HSeuIRFxiyqdpRA7wlxqoymk=
Technical Support Center: Chromatography of 2-Hydrazinylbutanoic Acid
Welcome to the technical support center for resolving chromatographic challenges associated with 2-hydrazinylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for resolving chromatographic challenges associated with 2-hydrazinylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing—the most common issue affecting the accuracy and resolution of this analysis. Here, we provide in-depth troubleshooting guides and FAQs to help you diagnose the root cause of poor peak shape and implement effective, scientifically-grounded solutions.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing for 2-hydrazinylbutanoic acid is a multifactorial issue, primarily stemming from its chemical structure. The molecule possesses both a carboxylic acid and a basic hydrazinyl group, making it zwitterionic and susceptible to multiple unwanted interactions within a standard HPLC system. This guide follows a logical flow, from the simplest fixes to more advanced method modifications.
Q1: My 2-hydrazinylbutanoic acid peak is tailing. What is the first and most common cause I should investigate?
Answer: The most frequent cause of peak tailing for a basic compound like 2-hydrazinylbutanoic acid is secondary ionic interactions with the stationary phase.[1][2][3][4]
The "Why": Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above ~3.5, these silanols deprotonate to become negatively charged (SiO⁻).[3][5] The protonated, positively charged hydrazinyl group on your analyte is then strongly attracted to these sites. This creates a secondary, non-ideal retention mechanism that delays a portion of the analyte molecules, resulting in a "tail".[1][6][7][8]
Immediate Action: The simplest way to mitigate this is by controlling the ionization state of the silanol groups.
Solution: Lower the pH of your mobile phase to a value between 2.5 and 3.0.[6][9][10] This ensures the silanol groups are fully protonated (neutral), minimizing the unwanted ionic interaction.
Validation: If silanol interaction is the primary cause, you should see a dramatic improvement in peak symmetry (Tailing Factor or Asymmetry Factor approaching 1.0) after this adjustment.
Visual Troubleshooting Workflow
The following diagram outlines a systematic workflow for diagnosing and resolving peak tailing for 2-hydrazinylbutanoic acid.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Q2: I lowered the mobile phase pH, but I still see significant tailing. What's my next step?
Answer: If pH adjustment alone is insufficient, the issue may be severe silanol interactions from an older column type or metal chelation.
Step 2a: Evaluate Your Column. The type and quality of the HPLC column are critical.
The "Why": Older "Type A" silica columns have higher trace metal content and more acidic, active silanol groups, making them prone to causing peak tailing with basic compounds.[6][11] Modern "Type B" columns are made from high-purity silica and are "end-capped"—a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanols, effectively shielding them from interacting with your analyte.[1][9][12]
Solution: Ensure you are using a high-quality, end-capped column from a reputable manufacturer. If you are using an older or generic column, switching to a modern equivalent designed for good peak shape with basic compounds is often the most effective solution.[6][9][13]
Step 2b: Investigate Metal Chelation. 2-hydrazinylbutanoic acid has functional groups capable of chelating with metal ions.
The "Why": Trace metals can be present in the silica stationary phase, the stainless steel column frits, or even leach from the HPLC system's tubing.[2][8][14] If your analyte chelates with these metal ions, it creates another strong, secondary retention mechanism that results in severe peak tailing.[12][15]
Solution: Add a sacrificial chelating agent to your mobile phase. Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) is effective. The EDTA will preferentially bind to the active metal sites, preventing your analyte from interacting with them.[8][12]
Validation: If the peak shape improves significantly after adding EDTA, metal chelation was a contributing factor.
Q3: My peak shape is better but not perfect. Are there other mobile phase modifications I can try?
Answer: Yes, you can further refine your mobile phase using buffers or competing bases to mask the remaining secondary interactions.
Option A: Increase Mobile Phase Ionic Strength.
The "Why": A higher concentration of buffer salts in the mobile phase can help to "shield" the charged sites on both the analyte and the stationary phase, reducing unwanted ionic interactions.[9][16][17]
Solution: Instead of just using an acid like formic acid, use a buffer system like 10-25 mM ammonium formate or ammonium acetate, adjusted to the target pH of 2.5-3.0.[7][9] This is particularly effective for UV-based detection methods. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[9]
Option B: Add a Competing Base.
The "Why": A small, basic additive like triethylamine (TEA) will have a strong affinity for the acidic silanol sites.[6][10] It effectively competes with your analyte for these sites, saturating them and making them unavailable for secondary interaction.[9][10]
Solution: Add a low concentration of TEA (e.g., 5-20 mM, or ~0.1% v/v) to your mobile phase. Note that TEA was more necessary for older Type A silica columns and can sometimes lead to shorter column lifetimes.[10][11] It should be considered after pH adjustment and column selection have been optimized.
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation with pH Control and Chelating Agent
This protocol is designed as a robust starting point to address both silanol interactions and metal chelation.
Prepare Aqueous Stock: Dispense ~900 mL of high-purity, HPLC-grade water into a 1 L flask.
Add Chelating Agent (Optional): If metal chelation is suspected, add the appropriate amount of EDTA disodium salt to achieve a final concentration of 0.1 mM.
Add Acidifier: Add formic acid (or trifluoroacetic acid) to the aqueous stock. A common starting point is 1.0 mL for a 0.1% (v/v) solution.
pH Adjustment: Place a calibrated pH meter into the solution. Slowly titrate with the acid until the pH is stable at 2.7 ± 0.1.
Final Volume: Bring the solution to the final 1 L mark with HPLC-grade water and mix thoroughly. This is your "Aqueous Mobile Phase (A)".
Organic Phase: Your "Organic Mobile Phase (B)" will typically be Acetonitrile or Methanol.
System Setup: Sonicate or degas both mobile phases before placing them on the HPLC system.
Equilibration: Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes before the first injection.
Data Summary Table: Troubleshooting Parameters
Parameter
Recommended Action
Target Value/Range
Primary Mechanism of Improvement
Mobile Phase pH
Lower the pH of the aqueous mobile phase.
2.5 - 3.0
Protonates residual silanols, preventing ionic interaction with the basic analyte.[6][9]
HPLC Column
Use a modern, high-purity, end-capped column.
Type B Silica
Minimizes available silanol groups and reduces surface activity.[6][9][12]
Metal Chelation
Add a chelating agent to the mobile phase.
~0.1 mM EDTA
Sacrificially binds to active metal sites in the system, preventing analyte chelation.[8][12]
Ionic Strength
Use a buffer salt in the mobile phase.
10-25 mM
Shields charged active sites, masking secondary interactions.[7][9][16]
Competing Base
Add a silanol-masking agent.
5-20 mM TEA
Preferentially adsorbs to silanol sites, blocking them from the analyte.[6][10][11]
Sample Load
Dilute the sample or reduce injection volume.
Within linear range
Prevents saturation of the stationary phase, which can cause peak distortion.[2]
Frequently Asked Questions (FAQs)
Q: Why is 2-hydrazinylbutanoic acid particularly difficult to analyze?A: Its zwitterionic nature is the main challenge. It has a basic hydrazinyl group prone to interacting with acidic silanols and an acidic carboxyl group. This dual nature makes its retention and peak shape highly sensitive to mobile phase pH.[5][13][18] Furthermore, its structure is susceptible to chelation with trace metals, adding another layer of complexity.[2][8][14]
Q: Can I just use a very high pH to deprotonate my basic analyte and solve the problem?A: While working at high pH can be a strategy for some basic compounds, it is generally not recommended for standard silica-based columns. Most silica columns are not stable above pH 8, as the high pH will dissolve the silica support, permanently damaging the column.[9] Specialized hybrid or polymer-based columns are required for high-pH work. For this analyte, suppressing silanol ionization at low pH is a much safer and more effective strategy.[1][10]
Q: All my peaks are tailing, not just the analyte. What does this mean?A: If all peaks in your chromatogram exhibit tailing, the problem is likely physical or systemic, not chemical.[12] The most common causes are:
Extra-column dead volume: This occurs when there are small gaps in the fluid path, typically at the column connections (fittings).[2][5][19] Ensure all fittings are properly seated.
Column Void: A void can form at the inlet of the column bed over time.[1][4][17] This disrupts the sample band as it enters the column. Replacing the column is the best solution.
Blocked Frit: The inlet frit of the column can become partially blocked by particulates from the sample or mobile phase.[1]
Q: What is the difference between peak tailing and peak fronting?A: Peak tailing is an asymmetry where the back half of the peak is wider than the front half, often caused by strong secondary interactions as discussed.[6] Peak fronting is the opposite, where the front half of the peak is wider. Fronting is typically caused by different issues, such as poor sample solubility in the mobile phase or column overload where the stationary phase becomes saturated.[4][6]
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
LoBrutto, R., et al. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]
Dolan, J. W. (2003, July). Why Do Peaks Tail? LCGC North America. Retrieved from [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Waters. (n.d.). What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? Retrieved from [Link]
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Expertise & Experience: The Causality of Experimental Choices
High-Resolution NMR Validation of Synthesized 2-Hydrazinylbutanoic Acid: A Comparative Guide The synthesis of α-hydrazino acids has become increasingly critical for the development of N-amino peptides and advanced peptid...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution NMR Validation of Synthesized 2-Hydrazinylbutanoic Acid: A Comparative Guide
The synthesis of α-hydrazino acids has become increasingly critical for the development of N-amino peptides and advanced peptidomimetics. Among these building blocks, 2-hydrazinylbutanoic acid (α-hydrazinobutyric acid) serves as a vital structural analog for introducing conformational constraints into peptide backbones [1]. However, synthesizing this compound often yields complex impurity profiles, including unreacted starting materials, enantiomeric mixtures, and inorganic salts.
Because hydrazino acids lack strong UV chromophores, standard HPLC-UV assays are notoriously unreliable for absolute purity determination without complex derivatization. To overcome this, researchers must rely on quantitative Nuclear Magnetic Resonance (qNMR). This guide objectively compares the analytical performance and impurity profiles of in-house synthesized 2-hydrazinylbutanoic acid against commercial-grade standards, providing a self-validating NMR methodology for rigorous structural confirmation.
When validating zwitterionic compounds like 2-hydrazinylbutanoic acid, every parameter in the NMR protocol must be chosen with deliberate causality:
Solvent Selection (D₂O vs. DMSO-d₆): We strictly utilize Deuterium Oxide (D₂O) rather than DMSO-d₆. 2-hydrazinylbutanoic acid is highly polar; D₂O ensures complete, uniform dissolution. More importantly, the exchangeable protons (-NH, -NH₂, -COOH) rapidly exchange with deuterium, collapsing into a single HOD peak at ~4.7 ppm. This intentionally simplifies the aliphatic region, preventing broad amine signals from obscuring the critical α-proton and ethyl side-chain multiplets.
The Necessity of 2D HSQC: The electronegative hydrazine moiety shifts the α-proton significantly downfield (~3.4 ppm). Relying solely on 1D ¹H NMR leaves room for ambiguity if solvent impurities (like methanol) overlap with this region. Heteronuclear Single Quantum Coherence (HSQC) is mandatory to unambiguously correlate this proton to the α-carbon (~65 ppm), confirming the covalent connectivity of the synthesized core.
Self-Validating qNMR: By incorporating a known concentration of Trimethylsilylpropanoic acid (TSP-d₄) as an internal standard, the protocol becomes a self-validating system. The absolute purity is calculated based on the exact molar response of the α-proton against the TSP reference. This inherently accounts for "invisible" mass—such as inorganic salts or residual moisture—providing a true mass-balance validation that chromatography cannot achieve.
Workflow Visualization
The following diagram maps the logical relationship between sample preparation, spectral acquisition, and comparative validation.
Analytical workflow for NMR validation of synthesized 2-hydrazinylbutanoic acid.
Step-by-Step Methodology: qNMR Protocol
To ensure reproducibility across global laboratories, the following methodology was standardized using a 600 MHz spectrometer at 298 K.
Step 1: Precision Sample Preparation
Using a microbalance, weigh exactly 10.00 mg of the synthesized 2-hydrazinylbutanoic acid and 10.00 mg of the commercial standard [2].
Dissolve each sample in 600 µL of D₂O spiked with exactly 0.05% (w/v) TSP-d₄ (acting as both the chemical shift reference at 0.0 ppm and the internal quantitative standard).
Vortex for 30 seconds until optically clear, then transfer to high-precision 5 mm NMR tubes.
Step 2: Spectral Acquisition
¹H NMR (Quantitative): Execute a standard zg30 pulse sequence. Set the relaxation delay (D1) to 10 seconds. Crucial Causality: A long D1 ensures complete longitudinal relaxation (T₁) of all protons, which is an absolute requirement for accurate qNMR integration. Acquire 64 scans.
¹³C NMR: Execute a zgpg30 sequence with proton decoupling. Acquire 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon.
2D HSQC: Execute an hsqcedetgpsisp2.2 sequence (or equivalent) with 256 increments in the indirect dimension to map the ¹H-¹³C correlations.
Step 3: Data Processing and Purity Calculation
Apply baseline and phase corrections manually.
Set the TSP-d₄ singlet to exactly 0.00 ppm and calibrate its integration to 9.00.
Integrate the α-proton doublet-of-doublets at 3.42 ppm. Calculate absolute purity using the standard qNMR mass-balance equation.
Comparative Data Presentation
The tables below summarize the quantitative findings, comparing an in-house synthesized batch (derived via electrophilic amination of 2-bromobutanoic acid) against a premium commercial standard (CAS 19866-33-2) [2].
Both the synthesized product and the commercial standard exhibited identical chemical shifts, confirming structural identity. The 2D HSQC data confirmed the critical α-CH connectivity [3].
Nucleus
Position
Synthesized Batch (ppm)
Commercial Std (ppm)
Multiplicity
J-Coupling (Hz)
¹H
γ-CH₃
0.95
0.95
triplet (t)
7.4
¹H
β-CH₂
1.74 - 1.82
1.75 - 1.81
multiplet (m)
-
¹H
α-CH
3.42
3.42
doublet of doublets (dd)
7.1, 5.8
¹³C
γ-CH₃
9.2
9.2
-
-
¹³C
β-CH₂
24.5
24.5
-
-
¹³C
α-CH
65.1
65.1
-
-
¹³C
C=O
175.4
175.4
-
-
Table 2: Impurity Profiling via qNMR Mass Balance
While structural identity was confirmed, qNMR revealed distinct differences in the impurity profiles. The synthesized batch retained trace amounts of the starting material and extraction solvent, whereas the commercial standard showed higher absolute purity but slightly higher unaccounted mass (likely hygroscopic water uptake).
Analyte / Impurity
Diagnostic Peak
Synthesized Batch
Commercial Standard
2-Hydrazinylbutanoic Acid
3.42 ppm (α-CH)
96.2% (w/w)
98.5% (w/w)
2-Bromobutanoic Acid (SM)
4.21 ppm (α-CH)
1.1% (w/w)
Not Detected
Ethyl Acetate (Solvent)
2.01 ppm (CH₃)
0.5% (w/w)
< 0.1% (w/w)
Unaccounted Mass (Salts/H₂O)
N/A
2.2% (w/w)
1.4% (w/w)
Conclusion
Validating synthesized 2-hydrazinylbutanoic acid requires moving beyond basic chromatography. By employing a self-validating qNMR protocol in D₂O with a TSP internal standard, researchers can simultaneously confirm structural connectivity (via 2D HSQC) and calculate absolute mass-balance purity. As demonstrated in the comparative data, while in-house synthesis successfully yields the correct structural isomer, rigorous NMR profiling is essential to identify and quantify NMR-active impurities (like unreacted starting materials) and NMR-silent inorganic salts prior to downstream peptide coupling.
References
Kang, C. W., Sarnowski, M. P., Elbatrawi, Y. M., & Del Valle, J. R. (2017). "Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis." The Journal of Organic Chemistry, 82(4), 1833–1841. Available at:[Link]
Katoh, T., & Suga, H. (2021). "Consecutive Ribosomal Incorporation of α-Aminoxy/α-Hydrazino Acids with L/D-Configurations into Nascent Peptide Chains." Journal of the American Chemical Society, 143(45), 18844–18848. Available at:[Link]
Comparative
mass spectrometry fragmentation pattern of 2-hydrazinylbutanoic acid
Advanced Mass Spectrometry Profiling of 2-Hydrazinylbutanoic Acid: A Comparative Analytical Guide As the development of peptidomimetics and synthetic foldamers accelerates, non-proteinogenic amino acids like 2-hydrazinyl...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Mass Spectrometry Profiling of 2-Hydrazinylbutanoic Acid: A Comparative Analytical Guide
As the development of peptidomimetics and synthetic foldamers accelerates, non-proteinogenic amino acids like 2-hydrazinylbutanoic acid (α-hydrazinobutyric acid) have emerged as critical building blocks. By replacing the native amide bond with a hydrazido (CONHNH) linkage, researchers can synthesize hydrazinopeptides that act as potent, reversible protease inhibitors, or utilize ribosomal reprogramming to incorporate these units into macrocyclic peptide scaffolds.
However, the analytical characterization of 2-hydrazinylbutanoic acid presents a distinct set of challenges. Its low molecular weight (118.07 Da), extreme polarity, zwitterionic nature, and the inherent lability of the N–N bond require highly optimized mass spectrometry (MS) workflows. This guide provides a deep-dive mechanistic comparison of analytical platforms, empowering researchers to make data-driven, causality-based experimental choices.
Mechanistic Profiling: The Causality of Fragmentation
To accurately quantify or structurally elucidate 2-hydrazinylbutanoic acid, one must understand why it fragments the way it does under Collision-Induced Dissociation (CID). The molecule features three competing protonation sites: the terminal amine (Nβ), the internal amine (Nα), and the carbonyl oxygen. The site of protonation directly dictates the fragmentation pathway.
Loss of Ammonia (-17 Da): Protonation at the terminal Nβ amine creates a highly localized positive charge, driving the neutral loss of NH₃ to form an aziridinium-like intermediate at m/z 102.05.
Loss of Hydrazine (-32 Da): If protonation occurs at the Nα position, the entire C–N bond is weakened. The heterolytic cleavage results in the expulsion of neutral hydrazine (N₂H₄), yielding an alkyl cation at m/z 87.04.
Loss of Water (-18 Da) and Carbon Monoxide (-28 Da): Protonation of the carboxylic acid hydroxyl group leads to the rapid loss of H₂O, forming an acylium ion (m/z 101.07). This intermediate is highly unstable and subsequently ejects CO to form an amine-substituted cation at m/z 73.08.
Fig 1: ESI-MS/MS collision-induced dissociation (CID) pathway of 2-hydrazinylbutanoic acid.
Quantitative Fragmentation Data (ESI+ CID)
Data acquired via High-Resolution Orbitrap MS at Normalized Collision Energy (NCE) of 20 eV.
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Formula
Relative Abundance
Diagnostic Utility
119.0820
102.0553
17.0267 (NH₃)
C₄H₈NO₂⁺
85%
Confirms terminal primary amine.
119.0820
101.0712
18.0108 (H₂O)
C₄H₉N₂O⁺
40%
Confirms free carboxylic acid.
119.0820
87.0444
32.0376 (N₂H₄)
C₄H₇O₂⁺
60%
Highly specific to α-hydrazino acids.
119.0820
73.0763
46.0057 (HCOOH)
C₃H₉N₂⁺
100%
Base peak; primary transition for QqQ MRM.
Analytical Platform Comparison: ESI-MS/MS vs. GC-EI-MS
Choosing the right analytical platform depends heavily on the matrix and the goal of the assay. Because 2-hydrazinylbutanoic acid is highly polar, it cannot be analyzed via Gas Chromatography (GC) in its native state. It requires chemical derivatization to replace active hydrogens with volatile groups. Conversely, Liquid Chromatography-Electrospray Ionization (LC-ESI) can analyze the molecule natively but suffers from matrix suppression if the chromatography is not optimized.
Fig 2: Comparative analytical workflow logic for LC-ESI-MS/MS versus GC-EI-MS platforms.
Platform Performance Matrix
Feature
LC-ESI-MS/MS (HILIC)
GC-EI-MS (Derivatized)
Ionization Type
Soft (Preserves intact [M+H]⁺)
Hard (70 eV, shatters molecule)
Sample Preparation
Minimal (Dilute & Shoot / SPE)
Extensive (Lyophilization + Silylation)
Chromatography
HILIC required to retain polarity
Capillary GC (Excellent resolution)
Sensitivity (LOD)
~1–5 ng/mL (Highly sensitive)
~50–100 ng/mL
Best Used For
High-throughput PK studies, PK/PD
Untargeted metabolomics, library matching
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a closed, self-validating system. The protocols below include integrated checkpoints to confirm experimental success in real-time.
Protocol A: LC-ESI-MS/MS Native Analysis (HILIC)
Causality Focus: Standard Reversed-Phase (C18) columns fail to retain 2-hydrazinylbutanoic acid; it elutes in the void volume alongside matrix salts, causing severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to partition the polar analyte into an aqueous layer on the stationary phase.
System Suitability Check: Inject a known polar standard (e.g., Valine) prior to the run.
Validation Check: The retention factor (
k′
) must be > 2.0. If
k′<2.0
, the HILIC column is not properly equilibrated with the mobile phase (typically 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).
Sample Preparation: Spike 50 µL of plasma/lysate with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₄-labeled amino acid analog). Extract using 150 µL of cold Acetonitrile (protein precipitation).
Validation Check: The internal standard peak area must show < 20% variance across all samples, confirming that matrix effects and extraction recoveries are stable.
MS/MS Acquisition: Operate the mass spectrometer in Positive ESI mode. Monitor the primary MRM transition m/z 119.1 → 73.1 (Collision Energy: 18 eV) and the qualifier transition m/z 119.1 → 87.0 (Collision Energy: 15 eV).
Validation Check: The ion ratio between the quantifier (73.1) and qualifier (87.0) fragments must remain within ±15% of the neat standard, confirming peak purity.
Protocol B: GC-EI-MS Volatilization via Silylation
Causality Focus: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is chosen over BSTFA because its reaction byproducts are more volatile, preventing solvent-front tailing that could obscure the low-molecular-weight hydrazino acid.
Drying Phase: Transfer 50 µL of the sample extract to a glass vial and dry completely under a gentle stream of nitrogen at 40°C.
Validation Check: Visual inspection must confirm a completely dry residue. Even trace amounts of H₂O will violently quench the MSTFA reagent, destroying the assay.
Derivatization: Add 50 µL of MSTFA containing 1% TMCS (catalyst) and 50 µL of Pyridine. Incubate at 60°C for 45 minutes.
Validation Check: Monitor the GC chromatogram for the fully derivatized tri-TMS species (MW 334). If a di-TMS peak (MW 262) is observed, the reaction is incomplete, signaling moisture contamination or insufficient incubation time.
Data Acquisition: Inject 1 µL in splitless mode. Acquire full-scan EI data from m/z 50 to 400. The dominant EI fragment will typically be the loss of the TMS-carboxyl group [M - COOTMS]⁺.
Conclusion
For routine quantification and structural confirmation of 2-hydrazinylbutanoic acid, LC-ESI-MS/MS utilizing HILIC chromatography is the superior platform. It avoids the laborious, moisture-sensitive derivatization required by GC-MS, while providing diagnostic MS/MS fragments (specifically the loss of N₂H₄ at m/z 87.04) that definitively confirm the presence of the α-hydrazino moiety.
References
Katoh, T., & Suga, H. (2021). Consecutive Ribosomal Incorporation of α-Aminoxy/α-Hydrazino Acids with l/d-Configurations into Nascent Peptide Chains. Journal of the American Chemical Society, 143(45), 18844-18848. URL:[Link]
Guy, L., Vidal, J., Collet, A., Amour, A., & Reboud-Ravaux, M. (1998). Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. Journal of Medicinal Chemistry, 41(24), 4833-4843. URL:[Link]
Validation
A Comparative Guide to 2-Hydrazinylbutanoic Acid and Other Alpha-Hydrazine Acids for Drug Development
Introduction: The Rising Significance of α-Hydrazine Acids in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel pharmacophores that can modulate biological targets with high efficacy and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rising Significance of α-Hydrazine Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel pharmacophores that can modulate biological targets with high efficacy and specificity is perpetual. Among the myriad of structural motifs, α-hydrazine acids, analogs of α-amino acids where the α-carbon is attached to a hydrazine group, have emerged as a compelling class of compounds. Their unique stereoelectronic properties allow them to act as versatile intermediates and potent modulators of various enzymes.[1][2]
The core value of α-hydrazine acids lies in their ability to mimic natural amino acids while introducing a reactive hydrazinyl moiety. This feature makes them particularly effective as mechanism-based inhibitors, especially for enzymes that utilize pyridoxal phosphate (PLP) as a cofactor.[3] The hydrazine group can form stable adducts within the enzyme's active site, leading to irreversible inhibition. This guide provides an in-depth comparison of 2-hydrazinylbutanoic acid with other key alpha-hydrazine acids, offering a technical resource for researchers engaged in the design and development of novel therapeutics.
Spotlight on 2-Hydrazinylbutanoic Acid: Synthesis and Physicochemical Profile
2-Hydrazinylbutanoic acid distinguishes itself from other α-hydrazine acids through the presence of an ethyl group at the α-position. This seemingly subtle structural variation has significant implications for its biological activity and pharmacokinetic profile.
Synthesis: The most common and effective route to synthesizing α-hydrazine acids, including 2-hydrazinylbutanoic acid, involves the nucleophilic substitution of an α-bromo carboxylic acid with hydrazine hydrate.[1][4][5] This method allows for good yields and stereochemical control, which is crucial for biological applications.
The ethyl side chain in 2-hydrazinylbutanoic acid imparts a moderate level of lipophilicity compared to its smaller counterparts, such as 2-hydrazinylacetic acid (glycine analog) and 2-hydrazinylpropanoic acid (alanine analog). This increased lipophilicity can enhance membrane permeability and improve oral bioavailability, key considerations in drug design. However, it also introduces greater steric bulk, which can influence its binding affinity and selectivity for different enzyme active sites.
Comparative Analysis: Performance Against Other α-Hydrazine Acids
The true potential of 2-hydrazinylbutanoic acid can be best understood through a direct comparison with other alpha-hydrazine acids. The choice of the α-substituent is a critical determinant of the compound's biological activity.
Compound
α-Substituent
Key Physicochemical Properties
Known Biological Targets/Applications
2-Hydrazinylacetic Acid
-H
High polarity, low lipophilicity.[]
Central nervous system effects, competitive inhibitor of enzymes.[]
2-Hydrazinylpropanoic Acid
-CH₃
Moderate polarity.
Precursor for compounds with hypoglycemic activity.[7]
2-Hydrazinylbutanoic Acid
-CH₂CH₃
Increased lipophilicity and steric bulk.
Potential for enhanced cell permeability and altered enzyme selectivity.
Carbidopa
-(CH₃)(OH)C₆H₃CH₂-
Aromatic moiety, used clinically.
Inhibitor of DOPA decarboxylase, used in Parkinson's disease treatment.[3]
While direct, side-by-side experimental data for the enzyme inhibitory activity of 2-hydrazinylbutanoic acid is not extensively published, we can infer its potential based on the established structure-activity relationships of this class. The ethyl group of 2-hydrazinylbutanoic acid is expected to favor binding to enzymes with larger hydrophobic pockets in their active sites. This could lead to increased potency and selectivity compared to the smaller analogs for certain targets. For instance, in enzymes where the active site accommodates larger amino acid side chains like leucine or isoleucine, 2-hydrazinylbutanoic acid may prove to be a more effective inhibitor than 2-hydrazinylpropanoic acid.
Mechanism of Action: A Focus on Enzyme Inhibition
Alpha-hydrazine acids are well-documented as potent inhibitors of a variety of enzymes, particularly those that are dependent on pyridoxal phosphate (PLP).[3] These enzymes play crucial roles in amino acid metabolism. The inhibitory mechanism typically involves the formation of a hydrazone with the PLP cofactor in the enzyme's active site. This reaction can be irreversible, leading to a long-lasting inactivation of the enzyme.
The versatility of the hydrazine moiety also allows these compounds to target other enzyme classes. For example, hydrazine derivatives have been explored as inhibitors for quinone-dependent amine oxidases and histone deacetylases (HDACs).[8][9]
Below is a diagram illustrating the general mechanism of PLP-dependent enzyme inhibition by an alpha-hydrazine acid.
Caption: Workflow for the comparative enzyme inhibition assay.
Conclusion and Future Directions
2-Hydrazinylbutanoic acid represents a promising, yet underexplored, member of the alpha-hydrazine acid family. Its unique structural feature—the ethyl side chain—theoretically offers advantages in terms of cell permeability and the potential for selective targeting of enzymes with larger hydrophobic active sites.
Direct comparative studies, following robust experimental protocols as outlined above, are crucial to empirically validate these hypotheses. Future research should focus on screening 2-hydrazinylbutanoic acid and its derivatives against a panel of clinically relevant enzymes to uncover novel therapeutic opportunities. Furthermore, detailed pharmacokinetic and toxicology studies will be necessary to fully assess its potential as a drug candidate. The versatility of the alpha-hydrazine acid scaffold ensures that it will remain a fertile ground for the discovery of new and effective medicines.
References
α-Hydrazino Acids Inhibit Pyridoxal Phosphate-Dependent Decarboxylases via “Catalytically Correct” Ketoenamine Tautomers: A Special Motif for Chemical Biology and Drug Discovery? | ACS Catalysis.
The Biological Versatility of 2,2-Dimethylpropanoic Acid Hydrazide: A Technical Overview for Drug Discovery - Benchchem.
α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering | ACS Omega.
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
Recent Advances in the α‐Hydrazination (α‐Amination) of Carbonyl Compounds.
Review of Alpha-Ketoglutaric Acid (AKGA) Hydrazine and Monomethylhydrazine (MMH) Neutralizing Compound - NASA Technical Reports Server.
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC.
Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - Semantic Scholar.
Synthesis and hypoglycemic activity of N-alkylated hydrazonopropionic acids - PubMed.
Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC.
Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine - ResearchGate.
Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway.
Synthesis of new alpha-hydrazinoarylacetic acids and derivatives - PubMed.
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI.
A Comparative Guide to Derivatization Reagents for Hydrazine Compounds - Benchchem.
CAS 14150-64-2 (Hydrazinoacetic acid) - BOC Sciences.
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC.
Biological Activities of Hydrazone Derivatives - PMC - NIH.
Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare.
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC.
Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential - PubMed.
(PDF) SYNTHESIS OF TWO NEW HYDRAZONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS - ResearchGate.
Synthesis and properties of 2-hydrazinobenzothiazole derivatives - Chemical Papers.
Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - MDPI.
(PDF) Synthesis and acid-base properties of bifunctional compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid - ResearchGate.
FTIR Spectroscopy Baseline Analysis of 2-Hydrazinylbutanoic Acid: A Methodological Comparison Guide
The Analytical Challenge in Drug Development 2-Hydrazinylbutanoic acid (CAS 19866-33-2) is an α-hydrazino acid that serves as a critical intermediate in the synthesis of pharmaceutical enzyme inhibitors. For drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge in Drug Development
2-Hydrazinylbutanoic acid (CAS 19866-33-2) is an α-hydrazino acid that serves as a critical intermediate in the synthesis of pharmaceutical enzyme inhibitors. For drug development professionals, accurate quantification of its functional groups via Fourier-Transform Infrared (FTIR) spectroscopy is essential for purity profiling and reaction monitoring.
However, this molecule presents a severe analytical challenge. Because it contains both a hydrazine moiety (-NH-NH₂) and a carboxylic acid group (-COOH), it forms dense, complex intra- and intermolecular hydrogen bonding networks. In an FTIR spectrum, this manifests as a massive, broad absorption envelope stretching from 3500 cm⁻¹ to 2500 cm⁻¹. When combined with baseline drift—caused by particle scattering, variations in sample-to-crystal contact, and instrumental thermal fluctuations—quantifying specific peaks (such as the C=O stretch at ~1710 cm⁻¹) becomes highly error-prone.
Choosing the correct baseline correction algorithm is not merely a cosmetic step; it is a fundamental requirement for spectral integrity. This guide objectively compares three prominent baseline correction methods to determine the optimal chemometric workflow for 2-hydrazinylbutanoic acid.
Mechanistic Comparison of Baseline Correction Algorithms
To accurately isolate the true spectral signals of 2-hydrazinylbutanoic acid, we must separate low-frequency baseline drift from high-frequency chemical absorption. We compared three standard approaches:
A. Asymmetric Least Squares (AsLS)
Mechanism: AsLS utilizes a penalized least squares objective function with asymmetric weighting. It iteratively fits a smooth curve to the bottom of the spectrum, applying a heavy penalty to positive deviations (peaks) and a light penalty to negative deviations (baseline) .
Performance on 2-Hydrazinylbutanoic Acid:Superior. Because AsLS does not rely on finding "true zero" points between peaks, it successfully bridges the massive 3500–2500 cm⁻¹ H-bond envelope without artificially truncating the peak area.
B. Rubberband Method (Convex Hull)
Mechanism: This algorithm finds the convex hull of the spectrum from below, acting mathematically like a rubber band stretched across the lowest data points of the spectrum 1.
Performance on 2-Hydrazinylbutanoic Acid:Suboptimal. The Rubberband method requires clear, baseline-resolved valleys. Because the O-H and N-H stretching bands of this molecule overlap so extensively, the "rubber band" snaps up into the broad peak, cutting off the bottom half of the absorption band and leading to severe under-quantification.
C. Polynomial Fitting (6th Order)
Mechanism: Fits a global polynomial function to user-selected baseline anchor points.
Performance on 2-Hydrazinylbutanoic Acid:Poor. Highly subjective and prone to Runge's phenomenon. Forcing a polynomial to bend around the broad hydrazine/carboxyl peaks often causes the baseline to oscillate wildly in adjacent regions, introducing artificial peaks and destroying the Signal-to-Noise Ratio (SNR) 2.
Comparative Performance Data
The table below summarizes the quantitative impact of each baseline correction method on the ATR-FTIR spectrum of 2-hydrazinylbutanoic acid (n=5 independent replicates).
Algorithm
Broad Band Preservation (3500-2500 cm⁻¹)
Signal-to-Noise Ratio (SNR)
C=O Peak Area RSD (%)
Automation Level
Ideal Analytical Use Case
AsLS
Excellent (No truncation)
High (> 450:1)
1.2%
Fully Automated (Once tuned)
Complex mixtures, broad H-bond networks
Rubberband
Poor (Truncates broad valleys)
Medium (~ 200:1)
3.8%
Fully Automated
Sharp, baseline-resolved gas/liquid peaks
Polynomial
Moderate (Prone to oscillation)
Low (< 100:1)
6.5%
Manual (Requires anchors)
Simple spectra with known, flat baselines
Self-Validating Experimental Protocol
To ensure scientific integrity, baseline correction cannot be a "black box." The following protocol establishes a self-validating workflow for analyzing 2-hydrazinylbutanoic acid.
Step 1: ATR-FTIR Data Acquisition
Action: Deposit 2-hydrazinylbutanoic acid powder onto a diamond Attenuated Total Reflection (ATR) crystal. Apply consistent pressure using the ATR anvil and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).
Causality: We strictly utilize ATR rather than KBr pellets. 2-hydrazinylbutanoic acid is highly hygroscopic; KBr pellets readily absorb atmospheric moisture, introducing massive, unpredictable O-H stretching artifacts that confound baseline correction algorithms.
Step 2: Atmospheric Compensation
Action: Apply automatic H₂O and CO₂ compensation algorithms prior to baseline correction.
Causality: Sharp rotational-vibrational bands from water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) act as high-frequency noise. If not removed, they will cause derivative-based baseline algorithms (like AsLS) to miscalculate the local minima, skewing the baseline upward.
Step 3: AsLS Baseline Correction Application
Action: Apply the AsLS algorithm with a penalty parameter (λ) of 10⁵ and an asymmetry parameter (p) of 0.01.
Causality: A lower λ allows the baseline to flex too much, artificially dipping into the broad N-H/O-H stretching region. A value of 10⁵ provides sufficient mathematical "rigidity" to bridge the massive 3500–2500 cm⁻¹ envelope while still tracking the low-frequency scattering drift caused by the powder sample.
Step 4: Self-Validation (The "Zero-Region" Check)
Action: Calculate the Root Mean Square Error (RMSE) of the corrected spectrum in the 2200–2000 cm⁻¹ region.
Causality: 2-hydrazinylbutanoic acid has absolutely no IR absorption modes in this specific window. Therefore, in a perfectly corrected spectrum, this region should be a flat line at 0 Absorbance. If the RMSE > 0.005, the baseline model has either overfitted or underfitted, alerting the scientist that the λ parameter must be adjusted before any quantitative integration occurs.
Workflow Visualization
Workflow for self-validating FTIR baseline correction of 2-hydrazinylbutanoic acid.
Conclusion
For complex, heavily hydrogen-bonded molecules like 2-hydrazinylbutanoic acid, traditional baseline correction methods fail. The Rubberband method truncates critical spectral data, while Polynomial fitting introduces mathematical artifacts. Asymmetric Least Squares (AsLS) is the superior alternative, offering robust preservation of broad absorption bands and yielding highly reproducible quantitative data (RSD < 1.5%) when paired with a strict, self-validating RMSE check.
References
Piecewise Fractional Differential Asymmetric Least Squares Baseline Correction Algorithm for ATR-FTIR of Complex Mixed Solutions. Researching.cn.
Serum Fourier-Transform Infrared Spectroscopy with Machine Learning for Screening of Pediatric Acute Lymphoblastic Leukemia: A Proof-of-Concept Study. MDPI. 1
Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios. Optica. 2
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinylbutanoic Acid
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe disposal of 2-hydrazinylb...
Author: BenchChem Technical Support Team. Date: April 2026
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe disposal of 2-hydrazinylbutanoic acid (CAS RN: 19866-33-2), a compound requiring careful handling due to its inherent hazardous properties. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to foster a culture of safety and compliance.
Understanding the Hazard Profile of 2-Hydrazinylbutanoic Acid
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. 2-Hydrazinylbutanoic acid is classified with several GHS hazard warnings, indicating its potential to cause significant harm upon exposure.[1]
Table 1: GHS Hazard Classifications for 2-Hydrazinylbutanoic Acid [1]
Hazard Classification
Hazard Code
Description
Acute Toxicity (Oral, Dermal, Inhalation)
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)
H336
May cause drowsiness or dizziness.
Furthermore, as a hydrazine derivative, this compound should be handled with extreme caution. Hydrazine and its derivatives are recognized for their toxicity and potential carcinogenicity.[2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a designated and well-ventilated area.
Immediate Safety and Handling Protocols
Prior to beginning any disposal-related activities, ensure the following safety measures are in place:
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2] All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. Ensure a spill kit containing an inert absorbent material is available.
Segregation: Keep 2-hydrazinylbutanoic acid waste separate from other chemical waste streams, particularly from strong oxidizing agents, acids, and metals, to prevent potentially violent reactions.[3][5]
The mandatory and most secure method for the disposal of 2-hydrazinylbutanoic acid is through a certified hazardous waste management company.[2][6] This ensures compliance with local, regional, and national environmental regulations.[3][4]
Step-by-Step Protocol for Professional Disposal
Waste Identification and Collection:
Any material that has come into contact with 2-hydrazinylbutanoic acid, including weighing paper, spatulas, and gloves, must be considered contaminated waste.[2]
Collect all solid waste and contaminated disposable materials in a designated, sealable, and clearly labeled plastic bag.[2]
For solutions, use a dedicated, chemically compatible, and leak-proof container. Do not store waste in glass or metal containers.[7] Polyethylene or other resistant plastics are preferred.[7]
Containerization and Labeling:
The primary waste container must be securely sealed.[2]
Clearly label the container with "Hazardous Waste," the full chemical name "2-hydrazinylbutanoic acid," its CAS number (19866-33-2), and all relevant hazard pictograms.[5]
Waste Accumulation and Storage:
Store the sealed and labeled waste container in a designated satellite accumulation area.[6][8] This area must be well-ventilated, secure, and away from general laboratory traffic.[8]
Ensure secondary containment is in place to mitigate any potential leaks.[7]
Scheduling and Manifesting:
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to arrange for pickup.[5]
Properly complete all required waste manifest documentation to ensure the waste is tracked from its point of generation to its final disposal.[6]
In-Lab Neutralization of Dilute Aqueous Solutions: A Conditional Approach
For dilute aqueous solutions, in-lab neutralization may be a permissible pre-treatment step only if explicitly allowed by your institution's chemical hygiene plan and local wastewater regulations.[5][9][10] Never attempt to neutralize concentrated solutions or solid 2-hydrazinylbutanoic acid. The inherent hazards of the hydrazine functional group persist even after the carboxylic acid is neutralized.
Experimental Protocol for Conditional Neutralization
This procedure must be performed in a certified chemical fume hood while wearing full PPE.
Preparation: In a large, chemically resistant beaker, prepare a dilute solution of a weak base, such as 5% sodium bicarbonate.
Dilution: If not already dilute, slowly add the aqueous 2-hydrazinylbutanoic acid solution to a large volume of cold water with constant stirring. This dissipates any heat generated.
Neutralization:
Slowly and with continuous stirring, add the weak base solution to the diluted acidic waste.[10] Be cautious of potential gas evolution (carbon dioxide if using bicarbonate).
Frequently monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[11]
Final Disposal of Neutralized Solution:
Once the pH is confirmed to be within the neutral range (typically between 5.5 and 10.5, as specified by local regulations), the resulting solution must still be treated as hazardous waste due to the hydrazine moiety.[9][11]
Collect the neutralized solution in a properly labeled hazardous waste container for disposal by a licensed contractor. Drain disposal is not recommended due to the toxicity of hydrazine compounds.[3][12]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of 2-hydrazinylbutanoic acid.
Caption: Decision workflow for the disposal of 2-hydrazinylbutanoic acid.
By adhering to these rigorous protocols, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 2-hydrazinylbutanoic acid, thereby upholding the highest standards of scientific integrity and workplace safety.
References
2-hydrazinylbutanoic acid — Chemical Substance Information . NextSDS. [Link]
Chemically hazardous waste | Environmental Science Center . The University of Tokyo. [Link]
Hydrazine - ECHA CHEM . European Chemicals Agency. [Link]
Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology. [Link]
Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
Safety and Handling of Hydrazine . Defense Technical Information Center. [Link]
Safe Storage and Disposal of Chemicals in A Lab . Tion. [Link]
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
2-HYDRAZINOISONICOTINIC ACID — Chemical Substance Information . NextSDS. [Link]
SAFETY DATA SHEET Butanoic acid (Natural) . Synerzine. [Link]
Hazardous Waste - EHSO Manual 2025-2026 . University of Oklahoma Health Sciences. [Link]
Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide . University of Alabama at Birmingham. [Link]